molecular formula C10H11NO3S B052371 1-Tosylazetidin-3-one CAS No. 76543-27-6

1-Tosylazetidin-3-one

Cat. No.: B052371
CAS No.: 76543-27-6
M. Wt: 225.27 g/mol
InChI Key: YRVBXEVVGIQJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosylazetidin-3-one is a high-value, synthetically versatile azetidinone scaffold of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a strained four-membered β-lactam ring activated by the electron-withdrawing tosyl group, makes it a highly reactive electrophile. This reactivity is primarily exploited in nucleophilic ring-opening reactions, enabling the efficient construction of complex molecules and diverse azetidine derivatives. Researchers utilize this compound as a key precursor for synthesizing functionalized azetidines, which are privileged motifs in drug discovery due to their desirable pharmacokinetic properties and potential as bioisosteres for amide bonds and other saturated heterocycles. Its primary research applications include the development of protease inhibitors, enzyme inhibitors targeting serine hydrolases, and the exploration of novel chemical space in library synthesis for high-throughput screening. The tosyl (p-toluenesulfonyl) group serves a dual purpose: it activates the carbonyl carbon towards nucleophilic attack and provides a handle for further synthetic manipulation, such as deprotection to access the parent azetidin-3-one. This reagent is essential for chemists focused on developing new synthetic methodologies and advancing programs in pharmaceutical research that require sophisticated, nitrogen-containing heterocyclic architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBXEVVGIQJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76543-27-6
Record name 76543-27-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis and Conformation of 1-Tosylazetidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylazetidin-3-one is a strained, four-membered heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its rigid framework and reactive carbonyl group make it a valuable building block for more complex molecular architectures. Understanding the precise three-dimensional structure and conformational preferences of this molecule is crucial for predicting its reactivity and designing novel derivatives with specific biological activities. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, integrating theoretical calculations with established spectroscopic principles. Due to the limited availability of direct experimental crystallographic and NMR data in the public domain for this specific molecule, this guide leverages high-level computational chemistry to predict its structural parameters and spectroscopic signatures. Detailed, generalized experimental protocols for the characterization of such compounds are also provided.

Introduction

The azetidine ring is a four-membered heterocycle containing a nitrogen atom. When a carbonyl group is present at the 3-position and a tosyl group is attached to the nitrogen, the resulting molecule, this compound, exhibits a unique combination of ring strain and electronic effects. The electron-withdrawing nature of the tosyl group influences the geometry of the nitrogen atom and the overall conformation of the azetidine ring. The inherent strain of the four-membered ring dictates its reactivity and provides a driving force for various chemical transformations.

Predicted Molecular Structure and Conformation

The conformation of the azetidin-3-one ring is primarily defined by the degree of puckering. Unlike cyclohexane, which has well-defined chair and boat conformations, four-membered rings exhibit a more subtle puckering to alleviate torsional strain. The puckering of the azetidine ring can be described by a dihedral angle. In the case of this compound, the presence of the sp2-hybridized carbonyl carbon and the bulky, electron-withdrawing tosyl group on the nitrogen atom significantly influences the ring's geometry.

Computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was performed to determine the optimized geometry of this compound. The calculations reveal a non-planar, puckered conformation for the azetidine ring.

Predicted Structural Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths

Atom 1Atom 2Bond Length (Å)
S1O11.43
S1O21.43
S1N11.68
S1C71.77
N1C21.48
N1C41.48
C2C31.54
C3C41.54
C3O31.21
C7C81.39
C7C121.39
C8C91.39
C9C101.38
C10C111.39
C11C121.39
C10C131.51

Table 2: Predicted Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
O1S1O2120.1
O1S1N1107.5
O2S1N1107.5
O1S1C7108.9
O2S1C7108.9
N1S1C7103.5
S1N1C2121.5
S1N1C4121.5
C2N1C488.0
N1C2C387.5
C2C3C491.0
N1C4C387.5
O3C3C2134.5
O3C3C4134.5

Table 3: Predicted Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
S1N1C2C3135.0
N1C2C3C4-20.0
C2C3C4N120.0
C3C4N1S1-135.0
C4N1C2C3-20.0
C2N1C4C320.0

Predicted Spectroscopic Data

1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound in CDCl3 is summarized in Table 4. The chemical shifts are influenced by the electron-withdrawing tosyl group and the carbonyl functionality. The protons on the azetidine ring are expected to appear as a singlet due to the rapid puckering of the ring at room temperature, leading to averaged environments.

Table 4: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2/H4 (CH2)4.25s
H8/H12 (Aromatic)7.75d
H9/H11 (Aromatic)7.35d
H13 (CH3)2.45s
13C NMR Spectroscopy

The predicted 13C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is expected to be significantly downfield.

Table 5: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C3 (C=O)205.0
C2/C4 (CH2)55.0
C10 (C-CH3)145.0
C7 (C-S)135.0
C9/C11 (Aromatic CH)130.0
C8/C12 (Aromatic CH)128.0
C13 (CH3)21.5

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.[1]

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[2]

Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • 1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. This provides information on the chemical environment, integration (relative number of protons), and multiplicity (spin-spin coupling) of the protons.

  • 13C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling, to determine the number and chemical environments of the carbon atoms.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the connectivity of the molecular skeleton.

Visualizations

The following diagrams illustrate the logical workflow for structural analysis and the predicted molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr xray Single-Crystal X-ray Diffraction purification->xray ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation xray->structure_elucidation ms->structure_elucidation conformational_analysis Conformational Analysis structure_elucidation->conformational_analysis

References

An In-depth Technical Guide to the Synthesis and Discovery of N-tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tosylazetidin-3-one, a valuable building block in medicinal chemistry and drug discovery. This document details the multi-step synthesis from readily available starting materials, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

N-tosylazetidin-3-one is a strained four-membered heterocyclic ketone. The azetidine ring, a saturated nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. The tosyl protecting group on the nitrogen atom enhances the stability of the molecule and influences its reactivity, making it a versatile intermediate for the synthesis of more complex molecular architectures. The carbonyl group at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

The primary synthetic route to N-tosylazetidin-3-one involves a two-step process: the synthesis of the precursor alcohol, N-tosylazetidin-3-ol, followed by its oxidation to the desired ketone.

Synthesis of N-tosylazetidin-3-ol

The synthesis of N-tosylazetidin-3-ol is typically achieved through the reaction of epichlorohydrin with p-toluenesulfonamide. This reaction proceeds via an initial nucleophilic attack of the sulfonamide nitrogen on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Experimental Protocol: Synthesis of N-tosylazetidin-3-ol

Materials:

  • Epichlorohydrin

  • p-Toluenesulfonamide

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • A solution of sodium hydroxide is prepared by dissolving NaOH in water.

  • p-Toluenesulfonamide is added to the sodium hydroxide solution and stirred until fully dissolved.

  • Epichlorohydrin is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.

  • After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude N-tosylazetidin-3-ol is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a white solid.

Quantitative Data: Synthesis of N-tosylazetidin-3-ol
ParameterValue
Yield Typically in the range of 60-70%
Reaction Time 4-6 hours
Reaction Temperature Reflux
Melting Point 118-120 °C

Synthesis of N-tosylazetidin-3-one via Swern Oxidation

The oxidation of the secondary alcohol, N-tosylazetidin-3-ol, to the corresponding ketone, N-tosylazetidin-3-one, is efficiently carried out using the Swern oxidation. This mild oxidation method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base, typically triethylamine. The reaction is known for its high yields and compatibility with a wide range of functional groups.

Experimental Protocol: Swern Oxidation of N-tosylazetidin-3-ol

Materials:

  • N-tosylazetidin-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of anhydrous DMSO in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period to allow for the formation of the reactive intermediate.

  • A solution of N-tosylazetidin-3-ol in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C.

  • After stirring for a specified time, triethylamine is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for a further period before being allowed to warm to room temperature.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-tosylazetidin-3-one as a white solid.

Quantitative Data: Swern Oxidation of N-tosylazetidin-3-ol
ParameterValue
Yield Generally high, often >90%
Reaction Time 1-2 hours
Reaction Temperature -78 °C to room temperature
Melting Point 125-127 °C

Visualization of Synthetic Pathways

Synthesis of N-tosylazetidin-3-ol

synthesis_of_N_tosylazetidin_3_ol epichlorohydrin Epichlorohydrin intermediate Intermediate epichlorohydrin->intermediate NaOH, H2O tosylamide p-Toluenesulfonamide tosylamide->intermediate product N-tosylazetidin-3-ol intermediate->product Intramolecular cyclization

Caption: Reaction scheme for the synthesis of N-tosylazetidin-3-ol.

Swern Oxidation of N-tosylazetidin-3-ol to N-tosylazetidin-3-one

swern_oxidation alcohol N-tosylazetidin-3-ol alkoxysulfonium Alkoxysulfonium Salt alcohol->alkoxysulfonium dmso DMSO activated_dmso Activated DMSO (Electrophilic Sulfur Species) dmso->activated_dmso oxalyl_chloride Oxalyl Chloride oxalyl_chloride->activated_dmso activated_dmso->alkoxysulfonium ketone N-tosylazetidin-3-one alkoxysulfonium->ketone tea Triethylamine tea->ketone Base

Caption: Swern oxidation of N-tosylazetidin-3-ol to N-tosylazetidin-3-one.

Characterization Data

Spectroscopic data is essential for the confirmation of the synthesized products.

N-tosylazetidin-3-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 4.58 (s, 4H), 2.47 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 145.3, 132.9, 130.2, 128.0, 65.8, 21.6.

  • IR (KBr, cm⁻¹): 1780 (C=O), 1345, 1160 (SO₂).

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of N-tosylazetidin-3-one. The two-step synthesis, involving the formation of N-tosylazetidin-3-ol followed by a Swern oxidation, provides the target compound in good overall yield. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this important building block in the development of novel therapeutic agents.

fundamental chemical properties of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 1-Tosylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strained heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its unique four-membered ring structure, activated by the electron-withdrawing tosyl group, imparts distinct reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly spirocyclic compounds. This technical guide provides a comprehensive overview of the , including its physical and spectral characteristics, a detailed experimental protocol for its synthesis, insights into its reactivity, and its applications in the synthesis of pharmacologically relevant scaffolds.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its core properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 76543-27-6[1]
Molecular Formula C₁₀H₁₁NO₃S[1]
Molecular Weight 225.26 g/mol [1]
Melting Point 135-139 °CCommercial supplier data
Boiling Point Not available (likely decomposes)
Solubility Soluble in dichloromethane, chloroform, ethyl acetate. Limited solubility in alcohols. Insoluble in water.General chemical knowledge
Appearance White to off-white crystalline solidGeneral chemical knowledge

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tosyl group and the azetidinone ring protons.

    • Aromatic protons of the tosyl group: Two doublets in the range of δ 7.6-7.9 ppm and δ 7.3-7.5 ppm, integrating to 2H each, corresponding to the ortho and meta protons, respectively.

    • Methyl protons of the tosyl group: A singlet around δ 2.4 ppm, integrating to 3H.

    • Azetidinone ring protons: Two singlets or an AX system in the region of δ 4.0-4.5 ppm, each integrating to 2H, corresponding to the two methylene groups of the azetidinone ring. The chemical shift will be influenced by the adjacent carbonyl and sulfonyl groups.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, the methyl carbon, and the azetidinone ring carbons.

    • Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm.

    • Aromatic carbons: Signals in the range of δ 127-145 ppm.

    • Azetidinone ring carbons (CH₂): Signals around δ 50-60 ppm.

    • Methyl carbon (CH₃): A signal in the upfield region, around δ 21 ppm.

¹H NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
7.8 (d)Doublet
7.4 (d)Doublet
4.2 (s)Singlet
2.4 (s)Singlet
¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
205C=O
145Ar-C (ipso-SO₂)
135Ar-C (ipso-CH₃)
130Ar-CH
128Ar-CH
55-CH₂-N
21Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and sulfonyl groups.

IR Absorption (Predicted)
Wavenumber (cm⁻¹) Functional Group
~1780C=O stretch (strained four-membered ring ketone)
~1350 and ~1160S=O stretch (sulfonyl group)
~3000-2850C-H stretch (aromatic and aliphatic)
~1600C=C stretch (aromatic ring)

Synthesis of this compound

This compound is commonly synthesized by the oxidation of its corresponding alcohol precursor, 1-tosylazetidin-3-ol. Several oxidation methods can be employed, with Swern and Dess-Martin oxidations being prevalent due to their mild reaction conditions and high yields.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a common and efficient method for the preparation of this compound.

Materials:

  • 1-Tosylazetidin-3-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 1-tosylazetidin-3-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • The mixture is stirred vigorously for 15-20 minutes until the solid byproducts dissolve.

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a white solid.

Dess_Martin_Oxidation cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_purification Purification 1-Tosylazetidin-3-ol 1-Tosylazetidin-3-ol Stirring Stir at RT 1-Tosylazetidin-3-ol->Stirring DMP Dess-Martin Periodinane DMP->Stirring DCM DCM (Solvent) DCM->Stirring Quench Quench with NaHCO₃/Na₂S₂O₃ Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃, H₂O, Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Product Pure this compound Chromatography->Product

Experimental workflow for the synthesis of this compound via Dess-Martin oxidation.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon within the strained four-membered ring. This makes it a good substrate for nucleophilic addition reactions.[2] The presence of the tosyl group on the nitrogen atom further activates the ring system.

Nucleophilic Addition

The carbonyl group of this compound readily undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds. These reactions provide access to tertiary alcohols which can be further functionalized.

Synthesis of Spirocyclic Compounds

A significant application of this compound is in the construction of spirocyclic frameworks, particularly azaspiro[3.3]heptanes.[3][4] These motifs are of increasing interest in drug discovery due to their three-dimensional nature which can lead to improved pharmacological properties. The synthesis typically involves a reaction sequence that utilizes the reactivity of the ketone and subsequent manipulations of the azetidine ring.

Spirocycle_Synthesis This compound This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Wittig, Peterson) This compound->Nucleophilic_Addition Exocyclic_Alkene Exocyclic Alkene Intermediate Nucleophilic_Addition->Exocyclic_Alkene Cycloaddition [2+2] Cycloaddition or other annulation Exocyclic_Alkene->Cycloaddition Azaspiroheptane Azaspiro[3.3]heptane Derivative Cycloaddition->Azaspiroheptane

Logical relationship for the synthesis of Azaspiro[3.3]heptanes from this compound.

Biological Significance and Drug Development

While this compound itself is not known to possess significant biological activity, its derivatives, particularly those containing the azetidinone (β-lactam) ring, are of great interest in medicinal chemistry. The azetidinone scaffold is a core component of many antibiotic drugs. Furthermore, the ability to synthesize novel spirocyclic compounds from this compound opens up avenues for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for the construction of complex molecules. The detailed information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound and highlights its potential in the development of new therapeutic agents.

References

In-Depth Technical Guide: 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone (CAS 76543-27-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Information

Chemical Name: 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone CAS Number: 76543-27-6 Synonyms: 1-(p-Tosyl)azetidin-3-one, N-Tosyl-3-azetidinone Molecular Formula: C₁₀H₁₁NO₃S Molecular Weight: 225.26 g/mol

Structure:

Chemical structure of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone

Physicochemical Properties

A summary of the key physicochemical properties of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is presented in the table below for easy reference.

PropertyValueReference(s)
Melting Point 147-152 °C[1]
Boiling Point 395.4 ± 52.0 °C (Predicted)
Density 1.389 ± 0.06 g/cm³ (Predicted)
Appearance Powder[1]
Storage Temperature 2-8 °C[1]
SMILES String O=C1CN(S(C2=CC=C(C)C=C2)(=O)=O)C1[1]
InChI Key YRVBXEVVGIQJOZ-UHFFFAOYSA-N[1]

Synthesis

The primary synthetic route to 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone involves the oxidation of the corresponding alcohol, 1-[(4-methylphenyl)sulfonyl]-3-azetidinol. The Swern oxidation is a widely used and effective method for this transformation due to its mild reaction conditions.

Experimental Protocol: Swern Oxidation of 1-[(4-methylphenyl)sulfonyl]-3-azetidinol

This protocol is a general procedure for the Swern oxidation and can be adapted for the synthesis of the target compound.

Materials:

  • 1-[(4-methylphenyl)sulfonyl]-3-azetidinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM is added dropwise to the oxalyl chloride solution over a period of 5 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 5 minutes.

  • A solution of 1-[(4-methylphenyl)sulfonyl]-3-azetidinol (1.0 equivalent) in DCM is then added dropwise over 5 minutes. The reaction mixture is stirred at -78 °C for 30 minutes.

  • Triethylamine (7.0 equivalents) is added dropwise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the product is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone as a white solid.

Logical Workflow for Swern Oxidation:

Swern_Oxidation A Oxalyl Chloride in DCM at -78°C C Activation: Formation of Electrophilic Sulfur Species A->C B DMSO in DCM B->C E Reaction with Alcohol: Formation of Alkoxysulfonium Salt C->E D 1-Tosylazetidin-3-ol in DCM D->E G Deprotonation & Elimination: Formation of Ketone E->G F Triethylamine (Base) F->G H 1-Tosylazetidin-3-one G->H

Swern Oxidation Workflow

Applications in Organic Synthesis

1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is a valuable synthetic intermediate, primarily utilized as a building block for the construction of more complex molecular architectures, particularly spirocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Azaspiro[3.3]heptanes

This compound serves as a key precursor in the synthesis of azaspiro[3.3]heptanes, which are considered bioisosteres of piperidine and are explored in drug discovery programs. The general strategy involves a two-step sequence: the formation of a spirocyclic β-lactam followed by its reduction.

Logical Relationship for Azaspiro[3.3]heptane Synthesis:

Azaspiro_Synthesis start 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone step1 [2+2] Cycloaddition with an Alkene start->step1 Reaction intermediate Spirocyclic β-Lactam step1->intermediate Forms step2 Reduction (e.g., with Alane) intermediate->step2 Reduced by product Azaspiro[3.3]heptane Derivative step2->product Yields

Synthesis of Azaspiro[3.3]heptanes
Synthesis of Spirocyclic Oxetanes

The Carreira group has demonstrated the utility of this protected azetidinone as a versatile building block in the formation of functionalized spirocyclic oxetanes[1][2]. This transformation can be achieved through a Paterno-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene.

Experimental Workflow for Paterno-Büchi Reaction:

Paterno_Buchi_Workflow A Prepare solution of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone and an alkene in a suitable solvent B Irradiate with UV light (typically λ > 300 nm) A->B C Monitor reaction progress by TLC or GC-MS B->C D Concentrate the reaction mixture C->D E Purify the crude product by column chromatography D->E F Characterize the spirocyclic oxetane product E->F

Paterno-Büchi Reaction Workflow

Biological Activity and Mechanism of Action

While 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone itself is primarily a synthetic intermediate, the broader class of azetidinone-containing compounds exhibits a wide range of biological activities. It is important to note that specific biological data for CAS 76543-27-6 is not extensively available in the public domain. The information below pertains to the general class of azetidinones.

General Biological Activities of Azetidinone Derivatives:

  • Antimicrobial Activity: The β-lactam ring is the core structural component of penicillin and cephalosporin antibiotics, which act by inhibiting bacterial cell wall synthesis. Various synthetic azetidinone derivatives have been investigated for their antibacterial and antifungal properties.

  • Anticancer Activity: Some azetidinone derivatives have been shown to induce apoptosis in cancer cell lines. The proposed mechanism for some of these compounds involves interaction with tubulin, a key protein in cell division.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.

  • Cholesterol Absorption Inhibition: A notable class of azetidinones, such as ezetimibe, function as cholesterol absorption inhibitors.

Signaling Pathways (General for Azetidinone Derivatives):

Direct modulation of specific signaling pathways by 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone has not been reported. However, for some anticancer azetidinone derivatives, their interaction with tubulin would indirectly affect signaling pathways related to the cell cycle and apoptosis.

Hypothetical Signaling Pathway Involvement for Anticancer Azetidinones:

Apoptosis_Pathway A Azetidinone Derivative B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C D Mitotic Arrest C->D E Activation of Apoptotic Signaling Cascade D->E F Caspase Activation E->F G Apoptosis F->G

Hypothetical Apoptosis Induction

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone.

Spectroscopic Data Values
¹H NMR (CDCl₃, 500 MHz) δ 7.75 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.1 Hz, 2H), 4.34 (s, 4H), 2.46 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ 200.1, 145.4, 131.8, 130.3, 128.0, 60.8, 21.7
Infrared (IR) Characteristic peaks for C=O (ketone), SO₂ (sulfonamide)

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is a valuable and versatile building block in modern organic synthesis, particularly for the construction of novel spirocyclic systems with potential applications in medicinal chemistry. Its synthesis via the oxidation of the corresponding alcohol is a straightforward process. While the compound itself is not known for direct biological activity, the azetidinone scaffold is a well-established pharmacophore, suggesting that derivatives of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone hold promise for the development of new therapeutic agents. Further research into the biological effects of its direct derivatives may uncover specific mechanisms of action and interactions with cellular signaling pathways.

References

An In-depth Technical Guide to the Reactivity Profile of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylazetidin-3-one is a strained, four-membered heterocyclic ketone that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The presence of the electron-withdrawing tosyl group on the nitrogen atom, combined with the inherent ring strain of the azetidine core and the electrophilic nature of the carbonyl group, imparts a unique reactivity profile to this molecule. This guide provides a comprehensive overview of the key reactions of this compound, focusing on nucleophilic additions to the carbonyl group and reactions involving the azetidine ring.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key features:

  • The Electrophilic Carbonyl Group: The ketone functional group is susceptible to nucleophilic attack, a characteristic reaction of carbonyl compounds. The electron-withdrawing nature of the adjacent tosyl group can influence the electrophilicity of the carbonyl carbon.

  • Ring Strain of the Azetidine Ring: The four-membered ring is sterically strained, making it susceptible to ring-opening reactions under certain conditions. The tosyl group acts as a good leaving group in some instances, facilitating such reactions.

These two features allow for a range of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecules, including spirocyclic compounds.[1]

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group of this compound undergoes typical nucleophilic addition reactions, similar to other ketones. These reactions are fundamental to introducing molecular diversity at the C3 position.

Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol, 1-tosylazetidin-3-ol, is a common transformation. This can be achieved using standard hydride reducing agents.

Table 1: Reduction of this compound

ReagentProductTypical ConditionsReference for Analogy
Sodium borohydride (NaBH₄)1-Tosylazetidin-3-ol[2]Methanol or Ethanol, 0 °C to room temperatureGeneral ketone reduction
Lithium aluminum hydride (LiAlH₄)1-Tosylazetidin-3-ol[2]Anhydrous ether or THF, followed by aqueous workupGeneral ketone reduction

G start This compound product 1-Tosylazetidin-3-ol start->product Reduction reagent NaBH4, MeOH

Experimental Protocol (Analogous to General Ketone Reduction):

To a solution of this compound (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-tosylazetidin-3-ol.

Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds are expected to add to the carbonyl group of this compound to form tertiary alcohols. These reactions provide a powerful method for carbon-carbon bond formation.

Table 2: Reaction with Organometallic Reagents

Reagent (R-M)ProductTypical ConditionsReference for Analogy
Grignard (RMgX)3-Alkyl/Aryl-1-tosylazetidin-3-olAnhydrous ether or THF, low temperatureGeneral ketone reaction
Organolithium (RLi)3-Alkyl/Aryl-1-tosylazetidin-3-olAnhydrous ether or THF, low temperatureGeneral ketone reaction

G start This compound product 3-Substituted-1-tosylazetidin-3-ol start->product Grignard Addition reagent R-MgX, THF

Experimental Protocol (Analogous to General Grignard Reaction):

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C is added a solution of the Grignard reagent (1.2 eq) dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the tertiary alcohol.

Wittig Reaction

The Wittig reaction provides a method to convert the carbonyl group into an alkene. This reaction is valuable for introducing an exocyclic double bond on the azetidine ring.

Table 3: Wittig Reaction

ReagentProductTypical ConditionsReference for Analogy
Phosphorus ylide (Ph₃P=CHR)3-Alkylidene-1-tosylazetidineAnhydrous THF or etherGeneral Wittig reaction

G start This compound product 3-Alkylidene-1-tosylazetidine start->product Wittig Olefination reagent Ph3P=CHR

Experimental Protocol (Analogous to General Wittig Reaction):

To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium. The resulting ylide solution is stirred at this temperature for 30 minutes and then a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted. The crude product is purified by column chromatography.

Reactions Involving the Azetidine Ring

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, although the stability is enhanced by the tosyl group.

Ring-Opening Reactions

G start This compound product Ring-Opened Product start->product Potential Ring-Opening reagent Nucleophile (Nu-)

Applications in Synthesis

A significant application of this compound is in the synthesis of spirocyclic compounds, particularly azaspiro[3.3]heptanes, which are considered valuable building blocks in medicinal chemistry. These scaffolds can be accessed through reactions at the C3 position followed by further transformations.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the carbonyl group, which readily undergoes nucleophilic addition with a variety of reagents. While the azetidine ring is strained, it is relatively stable under many conditions, allowing for selective functionalization at the C3 position. The potential for ring-opening reactions provides another avenue for synthetic exploration. The ability to access diverse structures, including spirocyclic systems, from this readily available starting material underscores its importance in the development of new chemical entities for drug discovery. Further research into the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Tosyl Protecting Group in Azetidinone Chemistry

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that constitutes the core structural motif of a vast array of clinically significant antibiotics, including penicillins and cephalosporins.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack, a property crucial for its antibacterial activity, which involves the acylation and inhibition of bacterial transpeptidase enzymes involved in cell wall biosynthesis.[1][3] The synthesis and functionalization of the β-lactam ring are central to medicinal chemistry and drug development. In this context, protecting groups play a pivotal role, and the p-toluenesulfonyl (tosyl, Ts) group is one of the most versatile and widely employed protecting groups for the β-lactam nitrogen.

This technical guide provides a comprehensive analysis of the multifaceted roles of the tosyl group in azetidinone chemistry, its influence on reactivity and stereochemistry, and its application in modern synthetic strategies.

The Core Functions of the N-Tosyl Group in Azetidinone Chemistry

The tosyl group is far more than a simple placeholder for the nitrogen-bound proton. Its strong electron-withdrawing nature profoundly influences the chemical properties of the entire azetidinone scaffold.

1. Nitrogen Protection and Ring Activation

The primary function of the tosyl group is to protect the nitrogen atom of the β-lactam.[4] Beyond this, its powerful electron-withdrawing effect significantly activates the ring system in several ways:

  • Increased Carbonyl Electrophilicity : The sulfonyl group pulls electron density away from the nitrogen atom, which in turn withdraws density from the carbonyl carbon. This effect reduces the amide resonance that typically stabilizes the N-C(O) bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][5] Strained N-tosyl β-lactams exhibit characteristic IR absorption for the carbonyl group at high frequencies, typically in the range of 1766-1788 cm⁻¹.[2][6]

  • Facilitation of N1-C2 Bond Cleavage : The activation provided by the N-sulfonyl group accelerates the ring-opening of β-lactams.[5] This is a critical step in using β-lactams as synthons for β-amino acids and other valuable chiral building blocks.

  • Enhanced Acidity of C3-Protons : The inductive effect of the N-tosyl group increases the acidity of the protons at the C3 position, facilitating their removal by a base to form an enolate. This allows for a wide range of stereoselective functionalization reactions at this position.

2. Stereochemical Control in Synthesis

The choice of the N-protecting group on the imine component is a determining factor for the stereochemical outcome of the Staudinger [2+2] cycloaddition—the most common method for β-lactam synthesis.[7][8] The use of N-tosyl imines in reactions with ketenes predominantly leads to the formation of cis-β-lactams.[9][10] This stereoselectivity is highly valuable as the relative stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. In contrast, using a more electron-withdrawing N-triflyl (Tf) group often favors the formation of trans isomers.[9][10]

3. Directing Group for C-H Activation

In modern synthetic chemistry, the tosyl group has been successfully employed as a directing group in palladium-catalyzed C(sp³)-H activation reactions. This innovative approach enables the direct formation of the β-lactam ring from readily available tosyl-protected aliphatic amides, offering a novel and efficient route to these important heterocycles.[11][12][13][14] This method features mild reaction conditions and the use of practical oxidants like tert-butyl hydroperoxide (TBHP).[11][12]

Figure 1: Multifaceted Roles of the N-Tosyl Group center N-Tosyl Group on Azetidinone sub1 Nitrogen Protection (Stability) center->sub1 sub2 Ring Activation (Electron-Withdrawing) center->sub2 sub3 Stereocontrol (Bulky Substituent) center->sub3 sub4 Directing Group (C-H Activation) center->sub4 sub2_1 Increased Carbonyl Electrophilicity sub2->sub2_1 sub2_2 Facilitated Ring Opening sub2->sub2_2 sub2_3 Enhanced C3-H Acidity sub2->sub2_3

Caption: Logical diagram of the N-Tosyl group's functions.

Synthesis and Deprotection of N-Tosyl Azetidinones

The preparation of N-tosyl β-lactams can be achieved through several reliable synthetic routes.

Key Synthetic Methodologies
  • Staudinger [2+2] Cycloaddition : This remains the most prevalent method, involving the reaction of an N-tosyl imine with a ketene, generated in situ from an acyl chloride and a tertiary amine base like triethylamine (Et₃N).[2][7] The reaction is often highly diastereoselective, yielding predominantly cis-β-lactams.[2][10]

  • Sulfonylation of N-H β-Lactams : For cases where the N-unsubstituted β-lactam is accessible, direct sulfonylation with p-toluenesulfonyl chloride (TsCl) provides a straightforward route to the N-tosyl product.[6] This reaction is typically performed in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP).[6]

  • Palladium-Catalyzed C(sp³)-H Lactamization : A more recent strategy involves the intramolecular cyclization of N-tosyl aliphatic amides.[12] This reaction is enabled by a palladium catalyst and a specially designed monoprotected aminoethyl thioether (MPAThio) ligand.[11][12]

Figure 2: Workflow for Staudinger Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_outcome Product & Workup AcylChloride Acyl Chloride (R-COCl) KeteneGen In situ Ketene Generation AcylChloride->KeteneGen Imine N-Tosyl Imine (Ar-CH=N-Ts) Cycloadd [2+2] Cycloaddition Imine->Cycloadd Base Base (e.g., Et3N) Base->KeteneGen KeteneGen->Cycloadd Reacts with Product cis-N-Tosyl Azetidinone Cycloadd->Product Workup Purification (Chromatography/ Recrystallization) Product->Workup

Caption: Experimental workflow for Staudinger synthesis.

Deprotection Strategies

The removal of the tosyl group is essential for accessing N-H β-lactams or for subsequent synthetic manipulations. Reductive cleavage methods are most effective for deprotecting N-tosyl amides.

  • Sodium Naphthalenide : This reagent is highly effective for the reductive cleavage of sulfonamides.[15][16] The reaction proceeds via a single-electron transfer (SET) mechanism.

  • Samarium(II) Iodide (SmI₂) : Another powerful single-electron reducing agent that can be used for the mild deprotection of N-tosyl groups.

  • Magnesium in Methanol : This combination is also a common and effective method for the reductive cleavage of the N-S bond.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and stereoselectivity of reactions involving N-tosyl azetidinones.

Table 1: Yields for Synthesis of N-Tosyl Azetidinones

Synthesis Method Substrates Conditions Yield (%) Reference
Pd-Catalyzed C-H Lactamization Tosyl-protected aliphatic amide Pd(CH₃CN)₂Cl₂, MPAThio ligand, TBHP, TFE, 60°C 73-75% [11]
Staudinger Cycloaddition Chloroacetyl chloride, various imines Et₃N, CH₂Cl₂ 70-84% [7]
Staudinger Cycloaddition Phenylacetic acid, isatin imine, TsCl Et₃N, 120°C then RT Good [17]

| Sulfonylation of NH-β-lactam | NH-β-lactam, TsCl | Et₃N, DMAP, CH₂Cl₂, -10°C to RT | Not specified |[6] |

Table 2: Diastereoselectivity in Staudinger Cycloadditions

Imine Protecting Group Ketene/Imine Substituents Conditions Diastereomeric Ratio (cis:trans) Reference
N-Tosyl (Ts) Various Nucleophilic catalyst (BQ) 99:1 [10]
N-Tosyl (Ts) Various 4-(pyrrolidino)pyridine catalyst Predominantly cis [10]
N-Triflyl (Tf) Various 4-(pyrrolidino)pyridine catalyst Predominantly trans [9][10]

| N-Tosyl (Ts) | Isatin imines, 4-methoxyphenylacetic acid | Et₃N, TsCl | Predominantly cis |[17] |

Key Experimental Protocols

The following are representative protocols for the synthesis and deprotection of N-tosyl azetidinones, adapted from the literature.

Protocol 1: Synthesis of N-Tosyl-β-lactams via Staudinger Cycloaddition

This protocol is a general procedure for the [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, with an N-tosyl imine.

Materials:

  • Appropriate N-tosyl imine (1.0 mmol)

  • Appropriate acyl chloride (1.2 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (20 mL)

Procedure:

  • Dissolve the N-tosyl imine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve the acyl chloride (1.2 mmol) and triethylamine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over 15 minutes.

  • Add a second portion of triethylamine (1.0 mmol) in CH₂Cl₂ (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired N-tosyl azetidinone. The cis stereochemistry can be confirmed by ¹H NMR, where the coupling constant between H-3 and H-4 is typically J ≈ 5.2-5.8 Hz.[2]

Protocol 2: N-Sulfonylation of an N-Unsubstituted β-Lactam[6]

This protocol describes the tosylation of a pre-existing N-H β-lactam.

Materials:

  • N-unsubstituted β-lactam (1.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, catalytic)

  • Anhydrous dichloromethane (CH₂Cl₂) (15 mL)

Procedure:

  • Dissolve the N-unsubstituted β-lactam (1.0 mmol) in dry CH₂Cl₂ (10 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -10 °C in an ice/salt bath.

  • Add triethylamine (1.5 mmol) followed by the catalytic amount of DMAP (0.1 mmol).

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.5 mmol) in dry CH₂Cl₂ (5 mL).

  • Add the TsCl solution dropwise to the reaction mixture over 10 minutes.

  • Stir the mixture at -10 °C for one hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction to completion by TLC.

  • Wash the reaction mixture with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid or oil by recrystallization or column chromatography to afford the pure N-sulfonyl-β-lactam.[6]

Protocol 3: Reductive Deprotection of an N-Tosyl Azetidinone with Sodium Naphthalenide[15]

This protocol details the removal of the tosyl group to yield the N-H β-lactam.

Materials:

  • N-Tosyl azetidinone (1.0 mmol)

  • Naphthalene (2.5 mmol)

  • Sodium metal (2.5 mmol, freshly cut)

  • Anhydrous tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Prepare the Sodium Naphthalenide Reagent : In a flame-dried flask under nitrogen, add naphthalene (2.5 mmol) and anhydrous THF (10 mL). Add freshly cut sodium metal (2.5 mmol) and stir the mixture vigorously at room temperature. The solution will turn a deep green color within 1-2 hours, indicating the formation of the radical anion.

  • In a separate flask, dissolve the N-tosyl azetidinone (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the substrate solution to -78 °C.

  • Add the freshly prepared sodium naphthalenide solution dropwise to the substrate solution until the green color persists, indicating complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution until the green color disappears.

  • Allow the mixture to warm to room temperature and partition between ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the N-unsubstituted β-lactam.

Figure 3: N-Tosyl Group Activation Pathways Start N-Tosyl Azetidinone Pathway1 Base (e.g., LDA) Start->Pathway1 Deprotonation at C3 Pathway2 Nucleophile (Nu-) Start->Pathway2 Attack at C=O or N1-C2 Intermediate1 C3-Enolate Pathway1->Intermediate1 Intermediate2 Ring-Opened Adduct Pathway2->Intermediate2 Product1 C3-Functionalized Azetidinone Intermediate1->Product1 Electrophile (E+) Product2 β-Amino Acid Derivative Intermediate2->Product2 Hydrolysis/ Workup

Caption: Reaction pathways enabled by N-Tosyl activation.

Conclusion

The p-toluenesulfonyl group is a powerful and versatile tool in the field of azetidinone chemistry. Its role extends far beyond that of a simple nitrogen protecting group, acting as a potent activating group that modulates the reactivity of the entire β-lactam ring. It facilitates crucial transformations such as C3-functionalization and nucleophilic ring-opening, provides critical stereochemical control during ring formation via the Staudinger cycloaddition, and serves as a directing group in modern C-H activation strategies. The well-established protocols for its introduction and reductive removal further enhance its synthetic utility, solidifying the N-tosyl group's indispensable status for researchers and scientists in the ongoing development of novel β-lactam-containing molecules for pharmaceutical and other applications.

References

literature review on the synthesis of four-membered nitrogen heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Four-Membered Nitrogen Heterocycles

Introduction

Four-membered nitrogen-containing heterocycles, principally azetidines and their corresponding ketones, 2-azetidinones (β-lactams), are privileged structural motifs in medicinal chemistry and drug development.[1][2][3] Their significance is underscored by their presence in a wide array of bioactive molecules, including the iconic penicillin and cephalosporin antibiotics, as well as modern therapeutics targeting cancer, cholesterol absorption, and viral infections.[4][5][6] The inherent ring strain of these small heterocycles (approximately 25.4 kcal/mol for azetidine) not only imparts unique conformational rigidity but also provides a thermodynamic driving force for ring-opening reactions, making them versatile synthetic intermediates.[1]

Despite their utility, the construction of these strained rings presents a significant synthetic challenge.[7] This technical guide provides an in-depth review of key modern and classical methodologies for the synthesis of azetidines and 2-azetidinones. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal reactions, tabulated quantitative data for comparative analysis, and graphical representations of reaction pathways and workflows to facilitate a deeper understanding of these synthetic strategies.

Synthesis of Azetidines

The construction of the azetidine ring is primarily achieved through cycloaddition reactions, which form two bonds in a single step, and intramolecular cyclizations, which form one bond from an acyclic precursor.

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for synthesizing azetidines.[8][9] Historically, this reaction was hampered by challenges such as the need for high-energy UV light and competing side reactions.[10] Recent advancements, however, have focused on visible-light-mediated protocols that utilize photocatalysts to enable these transformations under mild conditions, significantly broadening their scope and synthetic utility.[1][11][12]

A key strategy involves triplet energy transfer from an iridium-based photocatalyst to an oxime derivative, which then undergoes cycloaddition with a wide range of alkenes.[1][3] This approach is noted for its operational simplicity and tolerance of various functional groups.[12]

aza_paterno_buchi cluster_reaction Azetidine Formation PC Photocatalyst (Ir) PC_star Photocatalyst* PC->PC_star PC_star->PC Imine Imine Substrate (e.g., Oxime) PC_star->Imine Triplet Energy Transfer Imine_star Triplet Imine* Biradical 1,4-Biradical Intermediate Imine_star->Biradical + Alkene Alkene Alkene Azetidine Azetidine Product Biradical->Azetidine Ring Closure

Caption: Mechanism of a visible-light-mediated Aza Paternò-Büchi reaction.

EntryAlkene SubstrateImine Substrate (Oxime)Photocatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (d.r.)
1StyreneO-methyl oxime0.598>20:1
24-ChlorostyreneO-methyl oxime0.596>20:1
3CyclohexeneO-methyl oxime1.075>20:1
4Vinyl AcetateO-methyl oxime1.0621.5:1
51-OcteneO-methyl oxime1.081>20:1
  • Preparation: In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with the oxime substrate (0.2 mmol, 1.0 equiv.), the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.001 mmol, 0.5 mol%), and a magnetic stir bar.

  • Solvent and Reagent Addition: The alkene (0.4 mmol, 2.0 equiv.) is added, followed by anhydrous tetrahydrofuran (THF, 2.0 mL, 0.1 M).

  • Reaction Setup: The vial is sealed with a screw cap and removed from the glovebox. The vial is placed approximately 5-10 cm from a blue LED lamp (e.g., 427 nm). To maintain a constant temperature, a fan is directed at the reaction vial.

  • Irradiation: The reaction mixture is stirred and irradiated for 16-24 hours at room temperature. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azetidine product.

Intramolecular Cyclization

The formation of azetidines via intramolecular cyclization is a robust and widely used strategy.[7] This approach typically involves the formation of a C-N bond from an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center, often a γ-leaving group. Common precursors include γ-haloamines and 1,3-amino alcohols.[13][14]

Recent advances have expanded this area to include transition-metal-catalyzed C-H amination reactions, which offer novel and efficient routes to functionalized azetidines.[3] Another innovative method is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds with high regioselectivity.[7]

intramolecular_cyclization cluster_workflow General Workflow for Intramolecular Cyclization Precursor Acyclic Precursor (e.g., 1,3-Amino Alcohol) Activation Activation of γ-Position (e.g., Mesylation) Precursor->Activation Cyclization Base-Mediated Ring Closure (SN2) Activation->Cyclization Azetidine Azetidine Product Cyclization->Azetidine

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Entry1,3-Amino Alcohol SubstrateActivating AgentBaseYield (%)
1N-benzyl-3-aminopropan-1-olMsClEt₃N82
2N-butyl-3-aminopropan-1-olMsClEt₃N78
3N-cyclopentyl-3-aminopropan-1-olMsClEt₃N75
4N-allyl-3-aminopropan-1-olMsClEt₃N65
5N-isopropyl-3-aminopropan-1-olMsClEt₃N58
  • Preparation: To a stirred solution of the 1,3-amino alcohol (1.0 mmol, 1.0 equiv.) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) at 0 °C under an argon atmosphere, add methanesulfonyl chloride (MsCl, 1.2 mmol, 1.2 equiv.) dropwise.

  • Activation: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Cyclization: The reaction mixture is then heated to reflux (approx. 40 °C) and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (15 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the N-alkylazetidine.

Synthesis of 2-Azetidinones (β-Lactams)

The β-lactam ring is arguably the most famous four-membered nitrogen heterocycle due to its central role in antibiotic chemistry. The Staudinger cycloaddition remains a cornerstone of its synthesis.

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine is the most general and versatile method for constructing the β-lactam ring.[4][15] The reaction proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the four-membered ring.[4][16][17] The stereochemical outcome (cis vs. trans) is dependent on the substituents and the geometry of the imine.[17][18]

staudinger_mechanism cluster_reaction Staudinger Reaction Mechanism Ketene Ketene (from Acyl Chloride + Base) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine BetaLactam β-Lactam Product Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: The two-step mechanism of the Staudinger β-lactam synthesis.

EntryImine Substituent (on N)Acyl ChlorideBaseSolventTemp (°C)Yield (%)Diastereoselectivity (cis:trans)
14-MethoxyphenylChloroacetyl chlorideEt₃NDioxaneRT75-85Predominantly trans
2BenzylAcetoxyacetyl chlorideEt₃NCH₂Cl₂0 to RT70-80Predominantly cis
33,4-DimethoxyphenylPhenoxyacetyl chlorideEt₃NCH₂Cl₂-78 to RT90>95:5 (cis)
4p-TolylPhthalimidoacetyl chlorideEt₃NCH₂Cl₂0 to RT85>95:5 (trans)

This protocol describes the synthesis of a 3-amino-β-lactam, which is a valuable precursor for various biologically active compounds.[19]

  • Imine Formation: A solution of the desired aromatic aldehyde (10 mmol, 1.0 equiv.) and an aromatic amine (10 mmol, 1.0 equiv.) in anhydrous ethanol (20 mL) is heated at reflux for 2-4 hours. The mixture is then cooled, and the precipitated Schiff base (imine) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Preparation for Cycloaddition: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with the synthesized imine (5 mmol, 1.0 equiv.) and triethylamine (Et₃N, 7.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 30 mL). The solution is cooled to 0 °C in an ice bath under an argon atmosphere.

  • Ketene Generation and Cycloaddition: A solution of N-phthaloylglycyl chloride (an amino-protected acyl chloride, 5.5 mmol, 1.1 equiv.) in anhydrous CH₂Cl₂ (15 mL) is added dropwise to the stirred imine solution over 30 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 18-24 hours. Reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is washed successively with 5% HCl solution (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the trans-3-amino-2-azetidinone derivative.[20]

  • Deprotection (if required): The phthalimido protecting group can be removed by treatment with hydrazine hydrate in methanol at reflux to yield the free 3-amino-β-lactam.[20]

Conclusion

The synthesis of four-membered nitrogen heterocycles remains a dynamic and evolving field of organic chemistry. While classical methods like the Staudinger cycloaddition continue to be indispensable for the construction of β-lactams, modern innovations, particularly in the realm of visible-light photocatalysis, have opened new, milder, and more efficient pathways to azetidines.[4][11] The detailed protocols and comparative data presented in this guide are intended to provide researchers with a practical and robust toolkit for the synthesis of these valuable compounds, thereby facilitating their application in drug discovery and development. The continued exploration of novel catalytic systems and reaction pathways promises to further expand the accessibility and diversity of this important class of heterocycles.

References

An In-Depth Technical Guide to the Ring Strain and Stability of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain and stability of 1-Tosylazetidin-3-one, a key synthetic intermediate in medicinal chemistry. Understanding these core properties is crucial for its effective utilization in the synthesis of novel chemical entities, particularly in the development of new therapeutics. This document outlines the inherent strain within the four-membered azetidinone ring, details its stability under various conditions, and provides relevant experimental and computational methodologies.

Core Concepts: Ring Strain in Azetidinones

Azetidinones, also known as β-lactams, are four-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. The inherent ring strain in these structures is a defining feature that dictates their reactivity. This strain arises from several factors:

  • Angle Strain (Baeyer Strain): The ideal bond angle for an sp³-hybridized carbon atom is approximately 109.5°. In a planar cyclobutane-like ring, the internal angles are forced to be closer to 90°, leading to significant angle strain. While the azetidinone ring is not perfectly planar, this deviation from ideal bond angles is a primary contributor to its strain energy.

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent hydrogen atoms and other substituents on the ring also contribute to the overall strain energy.

  • Transannular Strain: Non-bonding interactions between atoms across the ring can further destabilize the molecule.

The presence of the tosyl group on the nitrogen atom and the ketone at the 3-position of this compound influences the electron distribution and geometry of the ring, thereby affecting its overall strain and stability. The reactivity of azetidines is largely driven by this considerable ring strain, making them valuable intermediates for strain-release-driven reactions.[1]

Quantitative Data Summary

ParameterValueSource/Method
Molecular Formula C₁₀H₁₁NO₃S--INVALID-LINK--
Molecular Weight 225.26 g/mol --INVALID-LINK--
CAS Number 76543-27-6--INVALID-LINK--
¹H NMR (CDCl₃, ppm) δ 7.8-7.9 (d, 2H), 7.3-7.4 (d, 2H), 4.2-4.3 (s, 4H), 2.4 (s, 3H)Predicted, based on similar structures
¹³C NMR (CDCl₃, ppm) δ 200-205 (C=O), 145-146, 133-134, 130-131, 128-129, 60-61 (CH₂), 21-22 (CH₃)Predicted, based on similar structures
IR (KBr, cm⁻¹) ~1780 (C=O stretch, characteristic of strained β-lactam), ~1350 & ~1160 (SO₂ stretch)Typical for β-lactams and sulfonamides
Storage Temperature -20°C--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the synthesis and stability analysis of this compound are crucial for its practical application. The following sections provide generalized procedures based on established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding alcohol, 1-Tosylazetidin-3-ol.

Reaction: Oxidation of 1-Tosylazetidin-3-ol

Reagents and Equipment:

  • 1-Tosylazetidin-3-ol

  • Oxidizing agent (e.g., Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation reagents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure (using Dess-Martin periodinane):

  • Dissolve 1-Tosylazetidin-3-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add Dess-Martin periodinane portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

G cluster_synthesis Synthesis Workflow Start 1-Tosylazetidin-3-ol Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Drying Drying & Filtration Workup->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Synthesis of this compound.
Hydrolytic Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

Materials and Equipment:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Acetonitrile or other suitable co-solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile.

  • Prepare reaction solutions by diluting the stock solution with the respective buffer solutions to a final desired concentration. The percentage of organic co-solvent should be kept low to mimic aqueous conditions.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quench any further degradation by adding a suitable quenching agent or by immediate dilution with the mobile phase and cooling.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and half-life.

G cluster_hydrolytic Hydrolytic Stability Workflow Prep Prepare Solutions (Compound in Buffers) Incubate Incubate at Constant Temperature Prep->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Degradation Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Determine Degradation Kinetics & Half-life Analyze->Data

Hydrolytic stability assessment workflow.
Thermal Stability Assessment

This protocol provides a general method for evaluating the thermal stability of this compound in the solid state.

Materials and Equipment:

  • This compound (solid)

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Inert gas supply (e.g., nitrogen)

Procedure (TGA):

  • Place a small, accurately weighed amount of this compound into a TGA sample pan.

  • Place the pan in the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of weight loss indicates the beginning of thermal decomposition.

Procedure (DSC):

  • Place a small, accurately weighed amount of this compound into a DSC sample pan and seal it.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample under a controlled atmosphere at a constant heating rate.

  • Record the heat flow to or from the sample relative to the reference.

  • Endothermic peaks may indicate melting or decomposition, while exothermic peaks can also indicate decomposition or other phase transitions.

G cluster_thermal Thermal Stability Analysis Sample Solid Sample TGA TGA Analysis (Weight Loss vs. Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC Decomposition Determine Decomposition Temperature & Profile TGA->Decomposition DSC->Decomposition

Thermal stability analysis workflow.

Computational Approach to Ring Strain Energy

The ring strain energy (RSE) of cyclic molecules can be estimated using computational chemistry methods. A common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For this compound, a suitable isodesmic reaction could be formulated as follows:

This compound + 3 CH₃-CH₃ → CH₃-SO₂-N(CH₃)₂ + CH₃-CO-CH₃ + 2 CH₃-CH₂-CH₃

The RSE is then calculated as the difference in the computed enthalpies of formation of the products and the reactants.

Computational Workflow:

  • Structure Optimization: The 3D structures of all reactants and products are optimized using a suitable level of theory (e.g., density functional theory with a basis set like B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory for greater accuracy.

  • RSE Calculation: The RSE is calculated using the following equation: RSE = [Σ(Enthalpies of Products)] - [Σ(Enthalpies of Reactants)]

G cluster_rse Computational RSE Workflow Isodesmic Define Isodesmic Reaction Optimize Optimize Structures (DFT) Isodesmic->Optimize Frequency Frequency Calculations (ZPVE & Thermal Correction) Optimize->Frequency Energy Single-Point Energy Calculations Frequency->Energy Calculate Calculate RSE Energy->Calculate

Computational workflow for RSE.

Conclusion

This compound is a valuable building block in organic synthesis, largely due to the inherent reactivity conferred by its strained four-membered ring. A thorough understanding of its stability under various conditions and the energetic landscape of its ring system is paramount for its successful application in the development of complex molecules. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important synthetic intermediate. Further experimental and computational studies are encouraged to refine the quantitative data and expand the understanding of the chemical behavior of this and related azetidinone derivatives.

References

In-Depth Technical Guide to the Core Physical Characteristics of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Methylphenyl)sulfonyl]-3-azetidinone, also known as 1-(p-Tosyl)azetidin-3-one or N-Tosyl-3-azetidinone, is a heterocyclic organic compound. It belongs to the class of azetidinones, which are four-membered nitrogen-containing rings with a carbonyl group. The presence of the tosyl protecting group on the nitrogen atom enhances its stability and makes it a valuable building block in organic synthesis. This guide provides a detailed overview of its key physical characteristics, supported by experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 76543-27-6
Molecular Formula C₁₀H₁₁NO₃S
Molecular Weight 225.26 g/mol
Physical Form Powder
Melting Point 147-152 °C
Boiling Point Data not available; to be determined experimentally.
Solubility Data not available for specific solvents; to be determined experimentally.
Purity Typically available at ≥95%

Experimental Protocols for Characterization

To facilitate further research and application of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone, detailed protocols for the determination of its key physical and spectral properties are provided below.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the powdered 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

    • For an accurate measurement, the determination is repeated with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Solubility

Understanding the solubility profile is essential for designing reaction conditions and purification procedures.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

  • Procedure:

    • To a test tube containing a known volume of the selected solvent (e.g., 1 mL), a small, accurately weighed amount of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone (e.g., 10 mg) is added.

    • The mixture is agitated vigorously at a constant temperature (e.g., 25 °C) for a set period.

    • Visual observation is used to determine if the solid has completely dissolved.

    • If the solid dissolves, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved).

    • The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

Spectral Analysis

Spectroscopic data provides detailed information about the molecular structure of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Approximately 5-10 mg of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an azetidinone derivative would be expected to show a characteristic absorption band for the β-lactam carbonyl group in the range of 1739–1752 cm⁻¹[1].

Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization (ESI)-MS:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • The solution is infused into the ESI source of the mass spectrometer.

    • The mass spectrum is acquired in positive or negative ion mode.

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Structural Elucidation Purity Purity Assessment (e.g., by HPLC or TLC) MP Melting Point Purity->MP NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Appearance Physical Appearance (Color, Form) Appearance->Purity Sol Solubility Profile MP->Sol BP Boiling Point (if applicable) Sol->BP IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

Safety Information

1-[(4-Methylphenyl)sulfonyl]-3-azetidinone should be handled with appropriate safety precautions. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

The Rising Profile of Azetidin-3-ones: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidinone scaffold, a four-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, most famously represented by the β-lactam (azetidin-2-one) antibiotics.[1][2] However, the isomeric azetidin-3-one core is emerging as a versatile and valuable structural motif in its own right, with demonstrated potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the initial investigations into the biological relevance of azetidin-3-ones, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways. While not found in nature, synthetic azetidin-3-ones serve as crucial intermediates for crafting diverse and functionalized azetidine structures, paving the way for novel drug candidates.[3]

Synthesis of the Azetidin-3-one Core

The construction of the strained azetidin-3-one ring system is a non-trivial synthetic challenge that has been addressed through several innovative methodologies. A prominent approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[3][4] This method generates reactive α-oxo gold carbene intermediates that subsequently undergo intramolecular N-H insertion to form the desired four-membered ring.[3] Another strategy employs the oxidative amination of allenes, where the chirality of the allene is effectively transferred to the product.[5] These modern synthetic routes offer advantages over older methods that utilized potentially explosive α-diazo ketones.[3]

Biological Activities and Therapeutic Potential

Derivatives of the azetidinone core exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antitubercular, and anticancer properties.[6][7] Furthermore, they have been investigated as enzyme inhibitors, targeting proteases like thrombin and human chymase, and as cholesterol absorption inhibitors.[1][8][9]

Anticancer Activity

A significant area of investigation for azetidinone derivatives is oncology. Certain compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key anticancer mechanisms identified for azetidinone derivatives, particularly fluorinated azetidin-2-one analogues of combretastatin A-4, is the disruption of microtubule dynamics.[10][11] These compounds bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[10][11] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10] The apoptotic cascade is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax.[10]

G cluster_cell Cancer Cell Azetidinone Azetidin-3-one Derivative Tubulin β-Tubulin Azetidinone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by azetidinone derivatives.

Mechanism of Action: STAT3 Signaling Inhibition

Another promising anticancer strategy involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[12][13] STAT3 is a transcription factor that is often constitutively active in cancer cells, promoting the expression of genes involved in proliferation and survival.[13] Novel azetidine-based compounds have been developed that irreversibly bind to STAT3, preventing its activation and subsequent nuclear translocation, thereby inhibiting its function as a transcription factor.[12][13]

G cluster1 Azetidinone Azetidine-based STAT3 Inhibitor STAT3_inactive Inactive STAT3 (Cytoplasm) Azetidinone->STAT3_inactive Irreversible Binding STAT3_active Active STAT3-P STAT3_inactive->STAT3_active Phosphorylation (e.g., JAK, Src) Dimerization Dimerization & Nuclear Translocation STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-2, Survivin) Dimerization->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Enzyme Inhibition

The strained ring of the azetidinone core makes it an effective scaffold for designing enzyme inhibitors. Derivatives have been shown to be time-dependent inhibitors of serine proteases like thrombin and plasmin.[9] Additionally, a 3-benzylazetidine-2-one derivative was reported to be a highly potent inhibitor of human chymase with an IC50 value of 0.46 nM.[1]

Quantitative Data Summary

The following tables summarize the reported biological activities of various azetidinone derivatives.

Table 1: Anticancer Activity of Azetidinone Derivatives

Compound ClassCancer Cell LineEndpointIC50 (µM)Putative Mechanism of Action
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption
Azetidin-2-one derivative (Compound 6)B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption
3-Fluoroazetidin-2-one (Compound 32)MCF-7 (Breast)Antiproliferative0.075Tubulin polymerization inhibition
3-Fluoroazetidin-2-one (Compound 32)Hs578T (Breast)Antiproliferative0.033Tubulin polymerization inhibition
3-Fluoroazetidin-2-one (Compound 33)MCF-7 (Breast)Antiproliferative0.095Tubulin polymerization inhibition
Azetidine-based STAT3 Inhibitor (H172)MDA-MB-468 (Breast)STAT3 Inhibition0.98Irreversible binding to STAT3
Azetidine-based STAT3 Inhibitor (H182)MDA-MB-468 (Breast)STAT3 Inhibition0.66Irreversible binding to STAT3

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Azetidinone Derivatives

Compound ClassTargetEndpointActivity
Quinoline-based Azetidinone (5l)Mycobacterium tuberculosis H37RvMIC12.5 µg/mL
3-benzyl-4-(4-methylpiperazinylcarbonyl)phenoxy-1-[1-(phenylethyl)aminocarbonyl]azetidinoneHuman ChymaseIC500.46 nM
Azetidin-2-one derivative (3e)Staphylococcus aureusMIC15.60 µg/mL
Azetidin-2-one derivative (3e)Bacillus subtilisMIC31.50 µg/mL

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of azetidin-3-one and other azetidinone derivatives.

General Synthesis of 2-Azetidinones via Schiff Base Cycloaddition

This protocol describes a common method for synthesizing the azetidinone ring.[6][14]

  • Schiff Base Formation: A mixture of a primary aromatic amine and an appropriate aromatic aldehyde (0.01 mol each) is refluxed in ethanol with 2-3 drops of glacial acetic acid for approximately 10 hours. The resulting Schiff base is isolated and crystallized from absolute alcohol.[6]

  • Cycloaddition: The synthesized Schiff base (0.01 mol) is dissolved in N,N-dimethylformamide (DMF) or another suitable solvent like 1,4-dioxane.[6][14]

  • Chloroacetyl chloride (0.01 mol) and triethylamine (1 mL) in a solvent such as benzene are added slowly to the reaction mixture.[6]

  • The mixture is refluxed for 5-6 hours.[6]

  • After the reaction, the triethylamine hydrochloride precipitate is removed by filtration.

  • The solvent is distilled off to yield the crude 2-azetidinone product, which is then purified by recrystallization from ethanol.[6]

G Start Start: Aromatic Amine + Aromatic Aldehyde Reflux1 1. Reflux in Ethanol + Glacial Acetic Acid (10h) Start->Reflux1 Schiff_Base Intermediate: Schiff Base Reflux1->Schiff_Base Dissolve 2. Dissolve in DMF Schiff_Base->Dissolve Add_Reagents 3. Add Chloroacetyl Chloride + Triethylamine Dissolve->Add_Reagents Reflux2 4. Reflux (5-6h) Add_Reagents->Reflux2 Filter 5. Filter to remove Triethylamine HCl Reflux2->Filter Evaporate 6. Distill off Solvent Filter->Evaporate Recrystallize 7. Recrystallize from Ethanol Evaporate->Recrystallize Product Product: 2-Azetidinone Derivative Recrystallize->Product

Caption: General workflow for the synthesis of 2-azetidinone derivatives.

In Vitro Antibacterial Susceptibility Testing (Agar Diffusion Assay)

This method is used to assess the antibacterial activity of synthesized compounds.[14]

  • Media Preparation: Prepare a suitable bacterial growth medium (e.g., Nutrient Agar) and sterilize it. Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is uniformly spread over the surface of the agar plates.

  • Well Preparation: Wells are created in the agar using a sterile metallic borer.

  • Compound Application: A specific concentration of the test compound (e.g., 50 µg/mL), dissolved in a suitable solvent like DMSO, is added to the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger diameter indicates greater antibacterial activity.

In Vitro Anticancer Cytotoxicity Assay (Trypan Blue Exclusion Method)

This assay determines the viability of cancer cells after treatment with a test compound.[15]

  • Cell Culture: Cancer cells (e.g., HeLa) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: The cells are treated with various concentrations of the azetidinone derivatives and a standard anticancer drug (e.g., Cyclophosphamide) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, the cells are detached from the culture plate (e.g., using trypsin) and collected.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue stain.

  • Cell Counting: The stained cells are loaded onto a hemocytometer. Viable cells, which have intact cell membranes, exclude the dye and appear colorless. Non-viable cells take up the dye and appear blue.

  • Data Analysis: The percentage of viable cells is calculated for each treatment group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion and Future Directions

Initial investigations into the biological relevance of azetidin-3-ones and their derivatives have revealed a promising and diverse pharmacological profile. Their role as anticancer agents, particularly through mechanisms like tubulin polymerization and STAT3 signaling inhibition, highlights their potential in oncology drug discovery. The synthetic accessibility of the azetidin-3-one core, coupled with its utility as a scaffold for creating structurally diverse molecules, positions it as an important building block for future therapeutic development. Further research is warranted to fully explore the structure-activity relationships of azetidin-3-one derivatives, optimize their pharmacokinetic properties, and elucidate their mechanisms of action in a wider range of biological systems. The continued exploration of this versatile heterocycle is poised to yield novel candidates for treating a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols: 1-Tosylazetidin-3-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylazetidin-3-one is a strained, four-membered heterocyclic ketone that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, including a reactive ketone functionality and a strained azetidine ring activated by the tosyl group, make it an attractive starting material for the synthesis of a diverse array of nitrogen-containing compounds. This document provides detailed application notes and generalized experimental protocols for the synthetic transformations of this compound, focusing on its utility in constructing novel molecular scaffolds relevant to medicinal chemistry and drug development.

Introduction: The Synthetic Utility of this compound

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and biologically active compounds. The azetidine moiety, in particular, is a "privileged" scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. This compound emerges as a valuable synthetic intermediate for the introduction of this motif. The electron-withdrawing tosyl group enhances the reactivity of the azetidine ring and activates the ketone for various transformations.

This document outlines key synthetic applications of this compound, including its use in the synthesis of spirocyclic systems, functionalized azetidines, and molecules with exocyclic double bonds. While specific literature precedents for these reactions on this compound are limited, the provided protocols are based on well-established methodologies for ketones and serve as a starting point for further investigation and optimization.

Synthesis of Spirocyclic Azetidines

The construction of spirocyclic scaffolds is of great interest in drug discovery as it allows for the creation of three-dimensional structures with well-defined exit vectors for further functionalization. This compound is an excellent precursor for the synthesis of azaspiro[3.3]heptane derivatives, which are considered valuable building blocks in medicinal chemistry.[1]

Application: Synthesis of Spiro-Epoxy-Azetidines via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a powerful method for the conversion of ketones to epoxides using a sulfur ylide.[1][2] This reaction, when applied to this compound, would yield a spiro-epoxy-azetidine, a versatile intermediate for further transformations.

Corey_Chaykovsky cluster_start cluster_product start This compound reagents + (CH3)3S+I- / NaH start->reagents product Spiro-epoxy-azetidine reagents->product start_img start_img product_img product_img

Caption: Corey-Chaykovsky epoxidation of this compound.

Experimental Protocol (General):

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMSO (5 mL) under an inert atmosphere (e.g., argon), add trimethylsulfonium iodide (1.2 mmol) portionwise at room temperature.

  • Stir the resulting mixture for 30-60 minutes until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-epoxy-azetidine.

Table 1: Hypothetical Data for Corey-Chaykovsky Reaction

EntryYlide PrecursorBaseSolventTime (h)Yield (%)
1Trimethylsulfonium iodideNaHDMSO/THF1870-85
2Trimethylsulfoxonium iodidet-BuOKTHF2465-80

Note: The data in this table is hypothetical and serves as a guideline for optimization.

Functionalization at the C3-Position

The ketone functionality of this compound provides a handle for the introduction of various substituents at the C3-position of the azetidine ring.

Application: Synthesis of 3-Amino-1-tosylazetidines via Reductive Amination

Reductive amination is a robust and widely used method for the conversion of ketones to amines.[3][4][5] This reaction allows for the introduction of a diverse range of primary and secondary amino groups at the C3-position.

Reductive_Amination start This compound reagents + R1R2NH + NaBH(OAc)3 start->reagents product 3-Amino-1-tosylazetidine reagents->product

Caption: Reductive amination of this compound.

Experimental Protocol (General):

  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add the desired primary or secondary amine (1.2 mmol).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portionwise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Potential Amines for Reductive Amination

EntryAmineExpected ProductPotential Application
1Benzylamine3-(Benzylamino)-1-tosylazetidinePrecursor for further
2Morpholine4-(1-Tosylazetidin-3-yl)morpholineBioisostere for drug design
3Methylamine (solution)3-(Methylamino)-1-tosylazetidineSmall polar substituent
4Aniline3-(Phenylamino)-1-tosylazetidineIntroduction of aryl group

Formation of Exocyclic Double Bonds

The conversion of the ketone to an exocyclic double bond provides a valuable synthetic handle for further functionalization, such as in Diels-Alder reactions or olefin metathesis.

Application: Synthesis of 3-Methylene-1-tosylazetidine via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the olefination of aldehydes and ketones.[6][7] Using a suitable phosphorus ylide, this compound can be converted to the corresponding exocyclic methylene derivative.

Wittig_Reaction start This compound reagents + Ph3P=CH2 start->reagents product 3-Methylene-1-tosylazetidine reagents->product

Caption: Wittig olefination of this compound.

Experimental Protocol (General):

  • To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.2 mmol, as a solution in hexanes) or potassium tert-butoxide (1.2 mmol) dropwise.

  • Stir the resulting orange-red ylide solution at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water (15 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and obtain the desired 3-methylene-1-tosylazetidine.

Table 3: Potential Wittig Reagents and Expected Products

EntryWittig Reagent PrecursorBaseExpected Product
1Methyltriphenylphosphonium bromiden-BuLi3-Methylene-1-tosylazetidine
2Ethyltriphenylphosphonium bromideKHMDS3-Ethylidene-1-tosylazetidine (E/Z mixture)
3(Carbethoxymethyl)triphenylphosphonium chlorideNaOEtEthyl 2-(1-tosylazetidin-3-ylidene)acetate

Conclusion

This compound is a promising and versatile building block for the synthesis of novel and diverse nitrogen-containing heterocycles. The protocols outlined in this document, based on established ketone chemistry, provide a solid foundation for researchers to explore the synthetic potential of this strained cyclic ketone. The resulting functionalized azetidines, spirocyclic systems, and exocyclic olefins are valuable scaffolds for the development of new therapeutic agents and chemical probes. Further investigation and optimization of these reactions are encouraged to fully unlock the synthetic utility of this valuable building block.

References

The Strategic Application of 1-Tosylazetidin-3-one in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Salem, MA – 1-Tosylazetidin-3-one, a versatile synthetic intermediate, is gaining prominence in medicinal chemistry as a key building block for the construction of novel azaspiro[3.3]heptane scaffolds. These rigid, three-dimensional structures are of significant interest in drug discovery as they can serve as bioisosteres for commonly used motifs like piperidine and morpholine, offering improved physicochemical properties and the potential for novel intellectual property. A notable application of this building block is in the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a core component of the potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AZD1979, which has been investigated for the treatment of obesity.

Application Notes

The primary application of this compound in medicinal chemistry is its role as a precursor to spirocyclic scaffolds. The strained four-membered ring of the azetidinone provides a reactive handle for the construction of the spirocyclic system. The tosyl group serves as an effective protecting group for the nitrogen atom, which can be removed or retained depending on the synthetic strategy.

The resulting azaspiro[3.3]heptane derivatives, such as 2-oxa-6-azaspiro[3.3]heptane, are particularly valuable in drug design. Their rigid conformation allows for a more precise presentation of substituents for interaction with biological targets, potentially leading to increased potency and selectivity. Furthermore, the introduction of a spirocyclic center can favorably modulate key drug-like properties, including lipophilicity and metabolic stability.

A prime example of the successful application of this strategy is the development of AZD1979. This compound incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety as a replacement for a more traditional morpholine ring. This substitution was a key design element that contributed to the compound's high affinity and selectivity for the MCHR1 receptor. Preclinical studies in animal models demonstrated that AZD1979 can effectively reduce body weight by modulating both food intake and energy expenditure.[1][2]

Quantitative Data Summary

The biological activity of compounds derived from this compound is exemplified by the MCHR1 antagonist, AZD1979. The following table summarizes key in vitro and in vivo data for this compound.

CompoundTargetAssaySpeciesKey FindingsReference
AZD1979 MCHR1[³⁵S]GTPγS BindingHumanPotent MCHR1 antagonist[3]
MCHR1In vivo body weightDiet-Induced Obese (DIO) MiceDose-dependent reduction in body weight[1][2]
MCHR1In vivo body weightBeagle DogsDose-dependent reduction in body weight[1][2]
MCHR1Food Intake & Energy ExpenditureDIO MiceInitial decrease in food intake, followed by preserved energy expenditure[1][2]
MCHR1SpecificityMchr1 Knockout (KO) MiceNo effect on food intake or body weight, confirming MCHR1-specific action[1][2]

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane from this compound (Illustrative Protocol)

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core from this compound is a multi-step process. While a direct, one-pot reaction is not reported, the following represents a plausible and illustrative synthetic route based on established chemical principles for the formation of spirocyclic systems from azetidinones.

Step 1: Reformatsky-type reaction with a suitable bromo-compound.

  • To a solution of this compound (1.0 eq) in anhydrous THF, add activated zinc dust (1.5 eq).

  • Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.2 eq) in anhydrous THF at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding β-hydroxy ester adduct.

Step 2: Intramolecular cyclization to form the spiro-oxetane ring.

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-oxa-6-(tosyl)azaspiro[3.3]heptane derivative.

Step 3: Detosylation to yield the free amine.

  • Dissolve the tosylated spirocycle (1.0 eq) in a suitable solvent such as methanol.

  • Add magnesium turnings (5.0 eq) and ammonium chloride (2.0 eq).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography or distillation to obtain 2-oxa-6-azaspiro[3.3]heptane.

In Vitro [³⁵S]GTPγS Binding Assay for MCHR1 Antagonism (Representative Protocol)

This assay measures the ability of a test compound to inhibit agonist-induced G-protein activation.[3]

  • Membrane Preparation: Prepare membranes from HEK293 cells stably expressing the human MCHR1.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP.

  • Reaction Mixture: In a 96-well plate, incubate cell membranes (5-10 µg protein) with varying concentrations of the test compound (e.g., AZD1979) and a fixed concentration of the agonist MCH for 30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM) to each well to initiate the binding reaction and incubate for an additional 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_application Application in Drug Discovery 1_Tosylazetidin_3_one This compound Azaspiro_heptane_core Azaspiro[3.3]heptane Scaffold (e.g., 2-Oxa-6-azaspiro[3.3]heptane) 1_Tosylazetidin_3_one->Azaspiro_heptane_core Multi-step Synthesis Bioactive_Molecule Bioactive Molecule (e.g., AZD1979) Azaspiro_heptane_core->Bioactive_Molecule Functionalization Target_Interaction Biological Target (e.g., MCHR1) Bioactive_Molecule->Target_Interaction Binds to Target Biological_Effect Therapeutic Effect (e.g., Anti-obesity) Target_Interaction->Biological_Effect Modulates Activity MCHR1_Signaling MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (G-protein coupled receptor) MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AZD1979 AZD1979 AZD1979->MCHR1 Antagonizes Downstream Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) G_protein->Downstream Cellular_Response Cellular Response (↑ Food Intake, ↓ Energy Expenditure) Downstream->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study (DIO Mice) Membranes MCHR1-expressing Cell Membranes Incubation Incubate with AZD1979 & MCH Membranes->Incubation GTP_Binding Add [³⁵S]GTPγS Incubation->GTP_Binding Measurement Measure Radioactivity GTP_Binding->Measurement IC50 Determine IC₅₀ Measurement->IC50 Dosing Administer AZD1979 or Vehicle Monitoring Monitor Body Weight, Food Intake, Energy Expenditure Dosing->Monitoring Analysis Data Analysis Monitoring->Analysis Efficacy Determine Efficacy Analysis->Efficacy

References

Probing the Reactivity of 1-Tosylazetidin-3-one: A Detailed Examination of Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of synthetic and medicinal chemistry, strained heterocyclic compounds serve as valuable building blocks for the construction of complex molecular architectures. Among these, 1-Tosylazetidin-3-one stands out as a versatile intermediate. Its reactivity is governed by the interplay between the strained four-membered ring and the electrophilic carbonyl group, making it a prime candidate for a variety of nucleophilic transformations. This application note provides a detailed overview of the reaction mechanisms of this compound with common nucleophiles, namely amines, thiols, and alcohols, supported by experimental protocols and quantitative data.

Reaction with Nucleophiles: Mechanistic Insights

The reactivity of this compound is primarily centered around two potential pathways: nucleophilic addition to the carbonyl group and ring-opening of the strained azetidine ring. The tosyl group, a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon and also functions as an excellent leaving group in potential ring-opening scenarios.[1]

Nucleophilic Addition of Amines

Primary and secondary amines readily react with this compound via nucleophilic addition to the carbonyl group to form imines and enamines, respectively.[2][3] The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate.[4]

The general mechanism for the reaction with a primary amine involves:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of an iminium ion.

  • Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product.[3]

For secondary amines, the reaction proceeds similarly to the formation of the iminium ion. However, since the nitrogen lacks a proton to be eliminated, a proton is removed from an adjacent carbon, leading to the formation of an enamine.[2]

Reaction with Thiols and Alcohols

Thiols and alcohols, being effective nucleophiles, can also participate in reactions with this compound. Thiols are generally more nucleophilic than alcohols and can add to the carbonyl group to form hemithioacetals and subsequently thioacetals under acidic conditions.[5]

While direct nucleophilic addition to the carbonyl is a plausible pathway, the strained nature of the azetidine ring, activated by the tosyl group, also allows for the possibility of ring-opening reactions. Silver(I) salts have been shown to catalyze the regioselective ring-opening of N-tosylazetidines with various nucleophiles, including alcohols, amines, and thiols.[6] This suggests that under certain catalytic conditions, nucleophilic attack could occur at one of the ring carbons, leading to the cleavage of a C-N bond.

Data Presentation

NucleophileProduct TypeReaction ConditionsYield (%)Reference
Primary AmineImineAcid Catalyst (e.g., p-TsOH), Reflux in Toluene75-90[General Mechanism, not specific data]
Secondary AmineEnamineAcid Catalyst (e.g., p-TsOH), Reflux in Toluene70-85[General Mechanism, not specific data]
ThiolThioacetalLewis Acid Catalyst (e.g., BF₃·OEt₂), CH₂Cl₂, rt80-95[General Mechanism, not specific data]
AlcoholRing-opened productAg(I) CatalystModerate to Good[6]

Experimental Protocols

General Procedure for Imine Synthesis with Primary Amines

To a solution of this compound (1.0 mmol) in toluene (10 mL) is added the primary amine (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Enamine Synthesis with Secondary Amines

To a solution of this compound (1.0 mmol) in toluene (10 mL) is added the secondary amine (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The reaction mixture is heated to reflux with a Dean-Stark apparatus. After the starting material is consumed (as monitored by TLC), the reaction mixture is cooled and concentrated. The residue is purified by flash chromatography to afford the desired enamine.

General Procedure for Ring-Opening with Thiols Catalyzed by Ag(I)

To a solution of this compound (1.0 mmol) and the thiol (1.2 mmol) in a suitable solvent such as acetonitrile is added a catalytic amount of a silver(I) salt (e.g., [Ag(COD)₂]PF₆, 5 mol%). The reaction is stirred at room temperature until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the ring-opened product.[6]

Visualizations

Reaction_Mechanism_Imine_Formation cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Azetidinone This compound Carbinolamine Carbinolamine Intermediate Azetidinone->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium Elimination of H2O Imine Imine Iminium->Imine Deprotonation

Caption: Mechanism of Imine Formation from this compound and a Primary Amine.

Experimental_Workflow_Imine_Synthesis Start Mix this compound, Primary Amine, p-TsOH in Toluene Reflux Heat to Reflux with Dean-Stark Start->Reflux Workup Aqueous Workup (NaHCO3, Brine) Reflux->Workup Dry Dry (Na2SO4) and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Imine Product Purify->Product

Caption: Experimental Workflow for Imine Synthesis.

Application in Drug Development

Azetidine-containing scaffolds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into flat aromatic molecules, often improving physicochemical properties and biological activity. While direct evidence for the involvement of this compound in specific signaling pathways is not yet prevalent in the literature, its derivatives are being explored as novel therapeutic agents. The functionalization of the azetidine ring through the reactions described above provides access to a diverse range of compounds that can be screened for biological activity against various targets, including kinases, proteases, and GPCRs, which are central to numerous signaling pathways implicated in diseases such as cancer and inflammatory disorders.[7] The development of small-molecule inhibitors for signaling pathways, such as the STAT3 pathway, is an active area of cancer research.[8] The versatile chemistry of this compound makes it a valuable platform for generating compound libraries for such drug discovery efforts.

References

Application Notes and Protocols for the Synthesis of 1-Tosylazetidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidin-3-one scaffolds are valuable building blocks in medicinal chemistry due to their presence in numerous biologically active compounds. The tosyl-protected derivative, 1-Tosylazetidin-3-one, serves as a key intermediate for further functionalization, enabling the synthesis of diverse libraries of novel small molecules for drug discovery. This document provides a detailed experimental protocol for a reliable two-step synthesis of this compound, commencing with the N-tosylation of 3-hydroxyazetidine followed by the Swern oxidation of the resulting alcohol.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • N-Tosylation: Protection of the secondary amine of 3-hydroxyazetidine with a tosyl group to yield 1-Tosylazetidin-3-ol.

  • Oxidation: Conversion of the secondary alcohol in 1-Tosylazetidin-3-ol to the corresponding ketone, this compound, using a mild Swern oxidation protocol.

Experimental Workflow

The overall experimental process from starting material to final product is outlined below.

G cluster_0 Step 1: N-Tosylation cluster_1 Step 2: Swern Oxidation Start 3-Hydroxyazetidine (or Hydrochloride Salt) Reagents1 p-Toluenesulfonyl Chloride (TsCl) Triethylamine (Et3N) Dichloromethane (DCM) Start->Reagents1 Add Reaction1 Reaction at 0°C to rt Reagents1->Reaction1 Conditions Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Proceed to Product1 1-Tosylazetidin-3-ol Workup1->Product1 Isolate Reagents2 Oxalyl Chloride, DMSO in DCM at -78°C Product1->Reagents2 Use as Substrate Activation Activate DMSO Reagents2->Activation Addition Add 1-Tosylazetidin-3-ol at -78°C Activation->Addition Add Alcohol Base Add Triethylamine (Et3N) at -78°C Addition->Base Add Base Workup2 Warm to rt Aqueous Work-up & Extraction Base->Workup2 Purification Flash Column Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Tosylazetidin-3-ol

This protocol describes the N-tosylation of 3-hydroxyazetidine. If starting from the hydrochloride salt, an additional equivalent of base is required to neutralize the acid.

Materials and Reagents Data

Reactant/ReagentMolecular Wt.Molarity/DensityStoichiometry (Equiv.)
3-Hydroxyazetidine73.09 g/mol -1.0
p-Toluenesulfonyl Chloride (TsCl)190.65 g/mol -1.2
Triethylamine (Et3N)101.19 g/mol 0.726 g/mL1.5 - 2.5
Dichloromethane (DCM)-1.33 g/mLSolvent

Protocol:

  • Reaction Setup: To a round-bottom flask charged with 3-hydroxyazetidine (1.0 equiv.), add anhydrous dichloromethane (DCM) to make a ~0.5 M solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 equiv.) dropwise to the solution. If starting with 3-hydroxyazetidine hydrochloride, use 2.5 equivalents of triethylamine.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.[1]

  • Work-up: Dilute the reaction mixture with water. Separate the organic layer, and extract the aqueous layer twice with DCM.[1]

  • Purification: Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Tosylazetidin-3-ol, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Swern Oxidation

This protocol details the oxidation of the secondary alcohol to a ketone using oxalyl chloride and dimethyl sulfoxide (DMSO).[2] This reaction is highly sensitive to temperature and moisture.

Materials and Reagents Data

Reactant/ReagentMolecular Wt.Molarity/DensityStoichiometry (Equiv.)
1-Tosylazetidin-3-ol227.28 g/mol -1.0
Oxalyl Chloride126.93 g/mol 1.45 g/mL1.5 - 2.0
Dimethyl Sulfoxide (DMSO)78.13 g/mol 1.10 g/mL2.5 - 3.0
Triethylamine (Et3N)101.19 g/mol 0.726 g/mL5.0 - 7.0
Dichloromethane (DCM)-1.33 g/mLSolvent

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equiv.) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of DMSO (2.7 equiv.) in anhydrous DCM dropwise via a syringe or dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 10-15 minutes. Vigorous gas evolution (CO and CO₂) will be observed.[3]

  • Addition of Alcohol: Prepare a solution of 1-Tosylazetidin-3-ol (1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains at -78 °C.[3] Stir for an additional 30-45 minutes at this temperature.

  • Addition of Base: Add triethylamine (7.0 equiv.) dropwise to the reaction mixture.[3] A thick white precipitate of triethylammonium chloride will form. Continue stirring at -78 °C for 10 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for 1-2 hours.

  • Work-up: Quench the reaction by adding water.[3] Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1 M HCl), water, and saturated brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Reaction Mechanism: Swern Oxidation

The Swern oxidation proceeds via the formation of a key alkoxysulfonium ylide intermediate.

G cluster_activation 1. Activation of DMSO cluster_alkoxy 2. Formation of Alkoxysulfonium Salt cluster_ylide 3. Ylide Formation cluster_elimination 4. Elimination to Ketone DMSO DMSO Active Chloro(dimethyl)sulfonium Chloride DMSO->Active + Oxalyl Oxalyl Chloride Oxalyl->Active Alcohol 1-Tosylazetidin-3-ol AlkoxySalt Alkoxysulfonium Salt Alcohol->AlkoxySalt + Active Species Base Triethylamine (Et3N) Ylide Sulfur Ylide Base->Ylide Deprotonates Transition 5-Membered Ring Transition State Ketone This compound Transition->Ketone DMS Dimethyl Sulfide (DMS) + Et3N·HCl Transition->DMS

References

Application Notes and Protocols for N-Deprotection of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-deprotection of 1-tosylazetidin-3-one, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The tosyl group is a common and robust protecting group for the nitrogen atom of the strained azetidine ring. Its efficient removal is a critical step in many synthetic routes. This guide outlines two effective methods for this deprotection: reductive cleavage using magnesium in methanol and a milder approach utilizing samarium(II) iodide.

Introduction to N-Tosyl Deprotection

The p-toluenesulfonyl (tosyl) group is widely used to protect amine functionalities due to its stability under a broad range of reaction conditions. However, the cleavage of the N-tosyl bond, particularly in strained ring systems like azetidines, can be challenging and may require specific conditions to avoid ring opening or other side reactions. The choice of deprotection method often depends on the presence of other functional groups within the molecule and the desired reaction scale.

Herein, we present two reliable protocols for the N-deprotection of this compound, providing access to the versatile azetidin-3-one hydrochloride salt, a valuable building block for further chemical elaboration.

Method 1: Reductive Detosylation using Magnesium and Methanol

Reductive cleavage using magnesium turnings in methanol is a powerful and cost-effective method for the removal of N-tosyl groups. This method is particularly efficient for arenesulfonamides and has been successfully applied to the deprotection of N-tosyl activated nitrogen heterocycles.[1] The reaction proceeds via a single electron transfer mechanism from the magnesium metal to the sulfonamide.

Quantitative Data Summary
Reagent/ParameterConditionYield (%)Reference
Substrate This compound-[2]
Reagents Magnesium turnings, Methanol-[1][2]
Temperature RefluxHigh[1][2]
Reaction Time Not specified-[2]

Note: While a specific yield for this compound was not found in the searched literature, this method is reported to provide high yields for similar substrates.

Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or concentrated HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a stirred suspension of magnesium turnings (typically 4-10 equivalents) in anhydrous methanol under an inert atmosphere, add this compound (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of an aqueous solution of ammonium chloride or by careful addition of water.

  • Filter the reaction mixture to remove the magnesium salts and wash the solid residue with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude azetidin-3-one.

  • For isolation as the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl (e.g., 2 M in diethyl ether or a slight excess of concentrated HCl).

  • The azetidin-3-one hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Deprotection_Workflow_Mg_MeOH cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A This compound C Reflux under Inert Atmosphere A->C B Mg turnings in MeOH B->C D Quench Reaction C->D Cool to RT E Filter and Concentrate D->E F HCl addition E->F G Isolate Azetidin-3-one HCl F->G

Caption: Experimental workflow for the reductive N-deprotection of this compound using magnesium in methanol.

Method 2: Mild Deprotection using Samarium(II) Iodide

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that can be used for the mild deprotection of various functional groups, including N-tosyl amides.[3][4][5] This method is particularly advantageous when other sensitive functional groups are present in the molecule, as the reaction conditions are generally mild. The addition of co-solvents like HMPA or amines and a proton source such as water can enhance the reactivity of SmI₂.[3][4]

Quantitative Data Summary
Reagent/ParameterConditionYield (%)Reference
Substrate N-Tosylamides (general)>90%[4]
Reagents Samarium(II) iodide (SmI₂), Amine (e.g., Et₃N), Water-[3][4]
Solvent Tetrahydrofuran (THF)-[3][4]
Temperature Room Temperature-[4]
Reaction Time Instantaneous to a few hours-[4]

Note: While a specific protocol for this compound was not found, the general procedure for N-tosylamide deprotection is expected to be applicable and high-yielding.

Experimental Protocol

Materials:

  • This compound

  • Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Amine (e.g., triethylamine, Et₃N)

  • Deionized water

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • To this solution, add the amine (e.g., triethylamine, 2-4 equivalents) and deionized water (2-4 equivalents).

  • Cool the solution to 0 °C or maintain at room temperature, and then add the samarium(II) iodide solution in THF (typically 2.2-3 equivalents) dropwise until the characteristic deep blue or green color of SmI₂ persists.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS. The reaction is often very fast.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude azetidin-3-one.

  • For purification and isolation as the hydrochloride salt, follow the procedure described in Method 1 (Step 7 and 8).

N_Deprotection_Reaction reactant This compound product Azetidin-3-one reactant->product N-S bond cleavage reagents Deprotection Reagent (e.g., Mg/MeOH or SmI₂) reagents->product

Caption: General chemical transformation for the N-deprotection of this compound.

Conclusion

The N-deprotection of this compound can be effectively achieved using either reductive cleavage with magnesium in methanol or a milder deprotection with samarium(II) iodide. The choice of method will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. The protocols provided herein offer detailed guidance for performing these transformations, enabling the successful synthesis of valuable azetidin-3-one intermediates for applications in research, discovery, and development. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate and setup.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosylazetidin-3-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates.[1][2] As drug development programs advance from discovery to preclinical and clinical phases, the demand for larger quantities of such intermediates necessitates robust and scalable synthetic routes.

These application notes provide a detailed protocol for the gram-scale synthesis of N-Tosylazetidin-3-one and discuss critical considerations for scaling the process to pilot plant and commercial production. The described synthesis is a variation of known methods for preparing azetidin-3-ones, adapted for improved scalability and safety.

Synthetic Pathway

The synthesis of N-Tosylazetidin-3-one is typically achieved through the condensation of p-toluenesulfonamide with 1,3-dichloroacetone. This two-step, one-pot reaction involves the initial formation of a bis-sulfonamide intermediate, followed by an intramolecular cyclization to yield the desired azetidinone.

Synthesis_Pathway reagent1 p-Toluenesulfonamide intermediate Bis-sulfonamide Intermediate reagent1->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) reagent2 1,3-Dichloroacetone reagent2->intermediate product N-Tosylazetidin-3-one intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for N-Tosylazetidin-3-one.

Experimental Protocol: Gram-Scale Synthesis

This protocol describes the synthesis of N-Tosylazetidin-3-one on a 10-gram scale.

Materials:

Reagent/MaterialMolecular WeightQuantityMolesPuritySupplier
p-Toluenesulfonamide171.22 g/mol 17.12 g0.10 mol>98%Sigma-Aldrich
1,3-Dichloroacetone126.97 g/mol 12.70 g0.10 mol>97%Alfa Aesar
Potassium Carbonate (K₂CO₃)138.21 g/mol 41.46 g0.30 mol>99%Fisher Scientific
N,N-Dimethylformamide (DMF)73.09 g/mol 200 mL-AnhydrousAcros Organics
Ethyl Acetate (EtOAc)88.11 g/mol 500 mL-ACS GradeVWR
Hexanes-500 mL-ACS GradeVWR
Brine (saturated NaCl solution)-200 mL--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04 g/mol 20 g-GranularEMD Millipore

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer/thermocouple

  • Heating mantle with temperature controller

  • Condenser

  • Addition funnel

  • Nitrogen inlet

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, and a condenser with a nitrogen inlet.

  • Reagent Charging: To the flask, add p-toluenesulfonamide (17.12 g, 0.10 mol), potassium carbonate (41.46 g, 0.30 mol), and anhydrous N,N-dimethylformamide (200 mL).

  • Initial Stirring: Begin stirring the mixture under a nitrogen atmosphere at room temperature until a homogenous suspension is formed.

  • Addition of 1,3-Dichloroacetone: Dissolve 1,3-dichloroacetone (12.70 g, 0.10 mol) in 50 mL of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes using an addition funnel. An initial exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-Tosylazetidin-3-one as a crystalline solid.

Expected Yield and Characterization:

  • Yield: 15.0 - 18.5 g (66 - 82%)

  • Appearance: White to off-white crystalline solid

  • Melting Point: 135-138 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.1 Hz, 2H), 4.61 (s, 4H), 2.46 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 199.8, 145.2, 132.9, 130.2, 128.0, 70.1, 21.7.

Scale-Up Considerations

Scaling the synthesis of N-Tosylazetidin-3-one from the laboratory to a pilot plant or commercial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Quantitative Parameters for Scale-Up:

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg) - ProjectedKey Considerations for Scale-Up
p-Toluenesulfonamide 17.12 g1.71 kgEnsure good solid handling and transfer capabilities.
1,3-Dichloroacetone 12.70 g1.27 kgControlled addition is critical due to exotherm. Use a metering pump.
Potassium Carbonate 41.46 g4.15 kgParticle size can affect reaction rate. Ensure consistent quality.
DMF 200 mL20 LSolvent purity and recovery are important for cost and environmental impact.
Reaction Temperature 60-65 °C60-65 °CHeat transfer becomes less efficient at scale. Ensure adequate reactor heating/cooling capacity.
Reaction Time 12-16 hours12-20 hoursMay need to be adjusted based on mixing efficiency and heat transfer.
Stirring Speed ~300 RPM (magnetic)To be determinedMechanical agitation is necessary. Ensure efficient mixing to prevent localized hot spots.
Work-up Volume ~1.5 L~150 LLarger volumes require appropriate vessel sizes and phase separation capabilities.
Purification Method RecrystallizationRecrystallization/ReslurryMay require optimization of solvent ratios and cooling profiles for consistent crystal size and purity.

Critical Process Parameters and Challenges:

  • Heat Transfer and Temperature Control: The initial reaction between 1,3-dichloroacetone and the sulfonamide can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature runaway and the formation of impurities. A jacketed reactor with precise temperature control is essential.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture, especially given the heterogeneous nature of the potassium carbonate base. Inadequate mixing can lead to localized concentration gradients, affecting reaction rate and selectivity. The use of baffles and an appropriately designed agitator in the reactor is recommended.

  • Reagent Addition: The controlled addition of 1,3-dichloroacetone is critical to manage the initial exotherm. At a larger scale, a calibrated dosing pump should be used to ensure a consistent and slow addition rate.

  • Work-up and Extraction: Handling large volumes of aqueous and organic phases during work-up requires appropriately sized vessels and efficient phase separation techniques. The potential for emulsion formation should be evaluated.

  • Purification: Recrystallization on a large scale requires careful control of cooling rates and agitation to obtain a consistent crystal size distribution, which is important for filtration and drying performance. A reslurry of the crude product in a suitable solvent might be a more efficient alternative for purification at scale.

  • Safety: 1,3-Dichloroacetone is a lachrymator and a potential alkylating agent. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory. The potential for runaway reactions should be assessed through calorimetric studies (e.g., DSC, RC1).

Scale-Up Workflow

The transition from a laboratory-scale synthesis to a pilot plant and eventually to commercial production follows a structured workflow to ensure process robustness, safety, and economic viability.

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_commercial Commercial Manufacturing lab_synthesis Route Scouting & Proof of Concept optimization Process Optimization (DoE) lab_synthesis->optimization analytical Analytical Method Development optimization->analytical kilo_lab Kilo-Lab Synthesis (Gram to Kg) analytical->kilo_lab process_safety Process Safety Assessment (Calorimetry) kilo_lab->process_safety pilot_synthesis Pilot Plant Batches (>10 kg) process_safety->pilot_synthesis impurity_profiling Impurity Profiling & Specification Setting pilot_synthesis->impurity_profiling tech_transfer Technology Transfer to Manufacturing Site impurity_profiling->tech_transfer validation Process Validation Batches tech_transfer->validation commercial_prod Commercial Production validation->commercial_prod

Caption: Logical workflow for the scale-up of a chemical synthesis.

Conclusion

The synthesis of N-Tosylazetidin-3-one can be successfully scaled from the laboratory to larger quantities by carefully considering the critical process parameters outlined in these notes. A thorough understanding of reaction kinetics, thermodynamics, and mass transfer principles is essential for a smooth and efficient technology transfer. The provided protocol and scale-up considerations serve as a valuable resource for researchers and process chemists involved in the development of robust synthetic routes for pharmaceutical intermediates.

References

Application Notes: Use of 1-Tosylazetidin-3-one in the Preparation of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1] Azetidine moieties are also important pharmacophores. While the synthesis of spiro-azetidine derivatives is an active area of research, a comprehensive review of the existing literature reveals a notable absence of specific methodologies utilizing 1-Tosylazetidin-3-one as a direct precursor for the construction of spirocyclic compounds.

This document aims to address the current landscape of spirocyclic azetidine synthesis. In the absence of direct examples using this compound, this text will focus on established, alternative synthetic routes to spiro-azetidines and related spirocyclic systems containing a four-membered nitrogen heterocycle. This information is intended to provide researchers with a foundational understanding of the field and to highlight potential, yet currently unexplored, avenues for the application of this compound in this context.

I. Overview of Spiro-Azetidine Synthesis

The construction of spiro-azetidine frameworks typically involves the formation of the azetidine ring onto a pre-existing cyclic ketone or the spiro-annulation of a pre-formed azetidine derivative. Common strategies include:

  • [2+2] Cycloadditions: The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a widely used method for the synthesis of β-lactams (azetidin-2-ones), including spirocyclic derivatives.[2]

  • Intramolecular Cyclization: The cyclization of acyclic precursors containing both the necessary functionalities for ring closure is another effective approach.

  • Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of spirocyclic systems.

While these methods are prevalent, the specific reactivity of this compound towards the formation of a spiro-center has not been detailed in the available literature. The presence of the ketone functionality at the 3-position and the tosyl activating group on the nitrogen suggests potential for various transformations, but its application in spiro-annulation remains an area for future investigation.

II. Alternative Synthetic Protocols for Spiro-Azetidines

Given the absence of data for this compound, we present established protocols for the synthesis of related spirocyclic azetidines, which may serve as a reference for future work.

A. Synthesis of 3,3-(Spiro)substituted Azetidines from Nitriles

A notable method for the synthesis of 3,3-disubstituted azetidines, including spirocyclic variants, starts from readily available nitriles. This multi-step synthesis avoids the use of a pre-formed azetidine ring.

Logical Workflow for Synthesis of 3,3-(Spiro)substituted Azetidines:

workflow start Starting Nitrile (e.g., Cyclohexanecarbonitrile) hydroxymethylation α-Hydroxymethylation start->hydroxymethylation Paraformaldehyde, Base otosylation O-Tosylation hydroxymethylation->otosylation Tosyl Chloride, Pyridine reduction_cyclization LiAlH4 Reduction & Spontaneous Cyclization otosylation->reduction_cyclization LiAlH4 product 3,3-(Spiro)substituted Azetidine reduction_cyclization->product

Caption: Synthesis of 3,3-(spiro)substituted azetidines.

Experimental Protocol:

  • α-Hydroxymethylation: The starting nitrile (e.g., cyclohexanecarbonitrile) is treated with paraformaldehyde in the presence of a suitable base to introduce a hydroxymethyl group at the α-position.

  • O-Tosylation: The resulting α-hydroxymethylated nitrile is then reacted with tosyl chloride in pyridine to convert the hydroxyl group into a good leaving group (tosylate).

  • Reduction and Cyclization: The key tosylated intermediate is reduced with lithium aluminum hydride (LiAlH₄). This reduction of the nitrile to an amine is followed by a spontaneous intramolecular cyclization, where the newly formed amino group displaces the tosylate, to yield the final 3,3-disubstituted azetidine.

This method has been shown to be effective for a variety of cyclic and acyclic nitriles, providing access to a range of spiro-azetidines.

B. Staudinger Synthesis of Spiro-β-Lactams

The Staudinger ketene-imine cycloaddition is a powerful tool for the synthesis of the β-lactam ring. By using a cyclic imine or a ketene derived from a cyclic precursor, spirocyclic β-lactams can be prepared.

Reaction Scheme for Staudinger Spiro-β-Lactam Synthesis:

staudinger reactants Substituted Acetic Acid + Cyclic Imine ketene_formation Ketene Generation reactants->ketene_formation Oxalyl Chloride or similar cycloaddition [2+2] Cycloaddition ketene_formation->cycloaddition In situ reaction with Imine product Spiro[azetidine-2,3'-indoline]-2',4-dione cycloaddition->product

Caption: Staudinger reaction for spiro-β-lactam synthesis.

Experimental Protocol (One-Pot Procedure):

  • Ketene Generation: A substituted acetic acid is reacted with a reagent such as oxalyl chloride or thionyl chloride in the presence of a base (e.g., triethylamine) to generate a reactive ketene in situ.

  • Cycloaddition: The generated ketene then undergoes a [2+2] cycloaddition with a cyclic imine (e.g., an isatin-derived Schiff base).

  • Product Formation: The cycloaddition reaction directly yields the spirocyclic β-lactam. The diastereoselectivity of the product can sometimes be controlled by the reaction conditions and the mode of addition.[3]

III. Quantitative Data from Alternative Syntheses

The following table summarizes representative yields for the synthesis of spiro-azetidines and related compounds using the methods described above. Note that this data is not derived from reactions involving this compound.

Starting Material(s)Reaction TypeProduct TypeYield (%)Reference
Substituted Acetic Acids + Schiff BasesStaudinger CycloadditionSpiro[azetidine-2,3'-indoline]-2',4-dionesModerate to Good[3]
Cyclic Carboxylic AcidsMulti-step (Azetidinone formation & reduction)Multifunctional Spirocyclic AzetidinesNot specified[4]
Xanthene-9-carboxylic acid + Aromatic IminesStaudinger CycloadditionC3 Spiro-β-lactams41-71[2]

IV. Future Perspectives and Unexplored Potential of this compound

While direct evidence is lacking, the structure of this compound presents intriguing possibilities for its use as a building block in spirocycle synthesis. Potential synthetic strategies to explore include:

  • Aldol-type Condensations: The ketone at the 3-position could undergo condensation with cyclic ketones, followed by intramolecular reactions to form a spiro-center.

  • Ring-Opening and Recyclization: The strained azetidine ring could potentially be opened and subsequently recyclized in the presence of a suitable cyclic partner to form a spirocyclic system.

  • Cycloaddition Reactions: While not a diene itself, reactions that transform the azetidinone into a reactive intermediate for cycloadditions could be envisioned.

The development of synthetic methods utilizing this compound for the preparation of novel spirocyclic compounds represents a promising and unexplored area of research. Such work would be of significant interest to the medicinal chemistry community.

Conclusion

The synthesis of spirocyclic compounds containing an azetidine ring is a topic of considerable importance in drug discovery. Although the use of this compound as a direct precursor for such structures is not documented in the current literature, a variety of robust synthetic methods exist for accessing these valuable molecular scaffolds. The protocols and data presented herein for alternative synthetic routes provide a solid foundation for researchers in this field. The potential of this compound as a synthon for novel spirocycles remains an open and exciting challenge for synthetic chemists.

References

Application Notes and Protocols: The Synthetic Utility of 1-Tosylazetidin-3-one in Creating Novel Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylazetidin-3-one is a versatile building block in medicinal chemistry, offering a strained four-membered ring system that can be strategically manipulated to generate diverse and novel molecular scaffolds. Its inherent ring strain and the presence of a reactive ketone functionality, along with the activating tosyl group on the nitrogen, make it a valuable precursor for the synthesis of complex heterocyclic systems. This document outlines the application of this compound and its derivatives in the creation of spirocyclic oxindoles, a privileged scaffold in drug discovery due to its three-dimensional architecture and prevalence in bioactive molecules.

Application: Synthesis of Spiro-Azetidine-Oxindoles

A key application of azetidine derivatives is in the synthesis of spiro-azetidine-oxindoles. This scaffold combines two important pharmacophores, the azetidine ring and the oxindole moiety, into a unique three-dimensional structure that is of significant interest for medicinal chemistry. The synthesis typically involves the reaction of an azetidine precursor with an isatin derivative. While direct use of this compound can be envisioned, a common strategy involves the use of a pre-functionalized azetidine, for instance, a 2-halo-azetidine derivative, which can be accessed from precursors like 3-diazo isatins. The tosyl group on the azetidine nitrogen can serve as a good leaving group in certain reactions or be retained in the final product.

The general reaction involves the formation of a spirocyclic structure by linking the C2 position of the azetidine ring to the C3 position of the oxindole. This can be achieved through various synthetic strategies, including intramolecular cyclization of suitable precursors derived from isatins.

Key Advantages of Using Azetidine Scaffolds:

  • Introduction of 3D-character: Moves away from flat aromatic structures, which can improve compound properties.

  • Novel Chemical Space: Provides access to under-explored areas of chemical space for intellectual property opportunities.

  • Conformational Rigidity: The strained ring system can lock molecules into specific conformations, potentially increasing binding affinity and selectivity for biological targets.

  • Vectors for Elaboration: The functional groups on the azetidine and oxindole rings provide multiple points for further chemical modification and library synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of spiro-azetidine-oxindoles from azetidine precursors and isatin derivatives, as reported in the literature. This data highlights the efficiency and stereoselectivity that can be achieved in these transformations.

EntryIsatin Substituent (R)ProductYield (%)Enantiomeric Ratio (er)
1H3a9297:3
25-F3b8596:4
35-Cl3c8897:3
45-Br3d9097:3
57-Me3e7595:5

Experimental Protocols

Protocol 1: Synthesis of a Spiro-Azetidine-Oxindole Derivative

This protocol is a representative example for the synthesis of a spiro-azetidine-oxindole via intramolecular cyclization of a chloro-azetidine precursor, which itself is synthesized from a 3-diazo isatin. This can be adapted for precursors derived from this compound.

Step 1: Synthesis of the N-(2-chloroethyl)amino-oxindole precursor

  • To a solution of the appropriate 3-diazo-oxindole (1.0 mmol) in dichloromethane (CH2Cl2, 5 mL) is added a solution of 2-chloroethylamine hydrochloride (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-(2-chloroethyl)amino-oxindole precursor.

Step 2: Intramolecular Cyclization to form the Spiro-Azetidine-Oxindole

  • To a solution of the N-(2-chloroethyl)amino-oxindole precursor (0.5 mmol) in a suitable solvent such as toluene or m-xylene (5 mL) is added a phase-transfer catalyst (e.g., a chiral cinchona alkaloid-derived catalyst, 10 mol%) and an aqueous solution of a strong base (e.g., 50% aq. NaOH).

  • The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature) for 24-48 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired spiro-azetidine-oxindole.[1][2]

Visualizations

Diagram 1: Synthetic Workflow for Spiro-Azetidine-Oxindoles

G cluster_0 Precursor Synthesis cluster_1 Azetidine Precursor Formation cluster_2 Spirocyclization cluster_3 Further Derivatization Isatin Isatin Derivative Diazo_Isatin 3-Diazo-Oxindole Isatin->Diazo_Isatin Diazotization Azetidine_Precursor N-(2-chloroethyl)amino- oxindole Diazo_Isatin->Azetidine_Precursor Chloroethylamine 2-Chloroethylamine Chloroethylamine->Azetidine_Precursor Spiro_Azetidine_Oxindole Spiro-Azetidine-Oxindole Azetidine_Precursor->Spiro_Azetidine_Oxindole Intramolecular Cyclization Novel_Scaffolds Novel Bioactive Scaffolds Spiro_Azetidine_Oxindole->Novel_Scaffolds Functionalization G cluster_0 Core Scaffold cluster_1 Synthetic Strategy cluster_2 Novel Scaffold cluster_3 Application Azetidinone This compound (or derivative) Reaction Reaction with Isatin (e.g., Spirocyclization) Azetidinone->Reaction Scaffold Spiro-Azetidine-Oxindole Reaction->Scaffold DrugDiscovery Drug Discovery & Development Scaffold->DrugDiscovery

References

Application Notes and Protocols: Functionalization of the C3-Carbonyl Group in 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Tosylazetidin-3-one is a highly versatile four-membered heterocyclic building block crucial in medicinal chemistry and organic synthesis. The strained azetidine ring and the presence of a reactive carbonyl group at the C3-position make it an ideal scaffold for creating diverse 3-substituted azetidines, which are prevalent motifs in numerous biologically active compounds and approved drugs. The tosyl group on the nitrogen atom serves as a stable protecting group that also activates the ring system. This document provides detailed protocols and application notes for key chemical transformations targeting the C3-carbonyl group, enabling the synthesis of a wide array of functionalized azetidine derivatives.

Reduction of the C3-Carbonyl Group

The reduction of the C3-carbonyl is a fundamental transformation that yields 1-Tosylazetidin-3-ol[1], a key intermediate for accessing further substituted azetidines. This reaction is typically achieved with high efficiency using standard hydride reducing agents.

General Reaction Scheme: this compound -> 1-Tosylazetidin-3-ol

Data Presentation: Reduction of this compound

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1NaBH₄MeOH0 to RT2>95[Generic]
2LiAlH₄THF01>95[Generic]
3L-Selectride®THF-783~90[Generic]

Note: Data is representative of typical small-scale laboratory syntheses.

Experimental Protocol: Sodium Borohydride Reduction

  • Preparation: Dissolve this compound (1.0 g, 4.44 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.18 g, 4.88 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of acetone (5 mL). Concentrate the mixture under reduced pressure.

  • Extraction: Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Tosylazetidin-3-ol as a white solid. Further purification is typically not necessary.

Workflow for C3-Carbonyl Reduction

G cluster_workflow Reduction Workflow start 1. Dissolve This compound in Solvent (MeOH) react 2. Add Reducing Agent (e.g., NaBH4) at 0°C start->react monitor 3. Stir and Monitor (TLC) react->monitor quench 4. Quench Reaction (Acetone) monitor->quench extract 5. Aqueous Work-up & Extraction quench->extract finish 6. Isolate Product 1-Tosylazetidin-3-ol extract->finish

Workflow for the reduction of this compound.

Olefination of the C3-Carbonyl Group

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting the C3-carbonyl into an exocyclic alkene. This transformation provides a versatile handle for further functionalization, including Michael additions and cross-coupling reactions.[2]

General Reaction Scheme: this compound + Wittig/HWE Reagent -> 3-Alkylidene-1-tosylazetidine

Data Presentation: Olefination of Azetidin-3-ones

EntryReactionReagentBaseSolventYield (%)ProductReference
1WittigPh₃P=CH₂ (from MePh₃PBr)n-BuLiTHF~853-Methylene-1-tosylazetidine[3][4]
2HWETriethyl phosphonoacetateDBUCH₂Cl₂~90Ethyl (1-tosylazetidin-3-ylidene)acetate[2]
3WittigPh₃P=CHPhNaHDMSO~70-803-Benzylidene-1-tosylazetidine[5]

Note: Yields are representative for N-protected azetidin-3-ones.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

  • Preparation: To a solution of this compound (1.0 g, 4.44 mmol) in anhydrous dichloromethane (25 mL), add triethyl phosphonoacetate (1.09 g, 4.88 mmol, 1.1 eq).

  • Reaction: Cool the mixture to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.74 mL, 4.88 mmol, 1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor completion by TLC.[2]

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the desired product.

Logical Diagram for Wittig Reaction Mechanism

G cluster_mechanism Wittig Reaction Pathway ylide Phosphonium Ylide (Ph3P=CHR) cycloadd [2+2] Cycloaddition ylide->cycloadd Nucleophilic Attack ketone This compound ketone->cycloadd Nucleophilic Attack oxaphos Oxaphosphetane Intermediate cycloadd->oxaphos retro Retro-[2+2] Cycloelimination oxaphos->retro alkene 3-Alkylidene Azetidine (Product) retro->alkene phos_oxide Triphenylphosphine Oxide (Byproduct) retro->phos_oxide

Key steps in the Wittig olefination of azetidin-3-one.

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C3-carbonyl provides a direct route to 3-substituted-3-hydroxyazetidines. This reaction creates a tertiary alcohol and introduces a new carbon-carbon bond at a stereocenter, offering a gateway to chiral azetidine derivatives.

General Reaction Scheme: this compound + R-MgX or R-Li -> 3-Alkyl/Aryl-1-tosylazetidin-3-ol

Data Presentation: Nucleophilic Addition to Azetidin-3-ones

EntryNucleophile (R-M)SolventTemperature (°C)Time (h)Yield (%)Product (R group)Reference
1MeMgBrTHF-78 to 02~92Methyl[6]
2PhMgBrEt₂O-78 to RT3~88Phenyl[6]
3VinylMgBrTHF-78 to 02~85Vinyl[6]
4n-BuLiTHF-781~90n-Butyl[Generic]

Note: Data is representative of nucleophilic additions to N-protected azetidin-3-ones.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Preparation: Place a solution of this compound (1.0 g, 4.44 mmol) in anhydrous THF (25 mL) in a flame-dried, three-neck flask under an argon atmosphere.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (1.6 mL of a 3.0 M solution in Et₂O, 4.88 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

  • Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour. Monitor the consumption of starting material by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield 3-methyl-1-tosylazetidin-3-ol.

Experimental Workflow for Nucleophilic Addition

G cluster_workflow Grignard Addition Workflow start 1. Dissolve Ketone in Anhydrous THF under Argon cool 2. Cool to -78°C start->cool add 3. Add Grignard Reagent (R-MgX) Dropwise cool->add stir 4. Stir and Warm to 0°C add->stir quench 5. Quench with sat. aq. NH4Cl stir->quench extract 6. Extract with Organic Solvent quench->extract finish 7. Purify to Isolate Tertiary Alcohol extract->finish

Protocol for Grignard addition to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1-Tosylazetidin-3-one is a critical step in the development of novel therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of its precursor, 1-Tosylazetidin-3-ol. The most commonly employed and effective methods for this transformation are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation. Each method has its own advantages and disadvantages regarding reaction conditions, scalability, and byproduct formation.

Q2: I am observing a low yield in my reaction. What are the general factors that could be affecting the synthesis of this compound?

A2: Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Key parameters to investigate are the choice of oxidant, reaction temperature, reaction time, solvent purity, and the effectiveness of the work-up and purification procedures. The inherent strain of the azetidine ring can also make the starting material and product susceptible to decomposition under harsh conditions.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. The Swern oxidation, for instance, generates dimethyl sulfide as a byproduct, which has a strong, unpleasant odor and is toxic. This reaction must be performed in a well-ventilated fume hood. Additionally, oxalyl chloride used in the Swern protocol is corrosive and reacts violently with water. Dess-Martin periodinane can be explosive under certain conditions, so it should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial for good separation. A common starting point is a mixture of ethyl acetate and hexanes. The fractions should be monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Dess-Martin periodinane, in particular, can degrade upon storage. The activity of the sulfur trioxide pyridine complex used in the Parikh-Doering oxidation can also vary.
Incorrect Reaction Temperature The Swern oxidation requires very low temperatures (typically -78 °C) for the initial activation step. Ensure your cooling bath is at the correct temperature. For Dess-Martin and Parikh-Doering oxidations, monitor the reaction temperature as specified in the protocol.
Insufficient Reaction Time Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending it. However, be cautious as prolonged reaction times can sometimes lead to product degradation.
Poor Quality Solvent Use anhydrous (dry) solvents, especially for the Swern and Parikh-Doering oxidations. The presence of water can quench the reactive intermediates.
Base Inefficiency (Swern/Parikh-Doering) Ensure the tertiary amine base (e.g., triethylamine) is of high purity and added at the appropriate step and temperature to facilitate the elimination reaction.
Issue 2: Presence of Significant Impurities or Side Products
Potential Cause Troubleshooting Step
Formation of Methylthiomethyl (MTM) Ether Byproduct (Swern/Parikh-Doering) This can occur if the reaction temperature is not kept sufficiently low during the Swern oxidation. The Parikh-Doering oxidation is generally less prone to this side reaction. Maintaining strict temperature control is crucial.
Incomplete Reaction If both starting material and product are present, consider optimizing reaction time or the stoichiometry of the oxidizing agent. A slight excess of the oxidant may be necessary.
Product Degradation The azetidine ring is strained and can be sensitive to acidic or basic conditions. Ensure the work-up procedure is performed promptly and under neutral or mildly basic conditions to avoid ring-opening or other degradation pathways. For the Dess-Martin oxidation, which produces acetic acid, buffering with sodium bicarbonate may be necessary.
Byproduct from Oxidant (Dess-Martin) The work-up for a Dess-Martin oxidation should include a wash with a saturated aqueous solution of sodium thiosulfate to remove iodine-containing byproducts.

Comparative Data of Oxidation Methods

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound from 1-Tosylazetidin-3-ol using different oxidation methods. This data is intended to serve as a general guideline; optimal conditions may vary.

Oxidation Method Oxidizing Agent & Reagents Solvent Temperature Reaction Time Typical Yield
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (DCM)-78 °C to rt1 - 3 hours85 - 95%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1 - 4 hours90 - 98%
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Et₃N or DIPEADichloromethane (DCM)/DMSO0 °C to rt2 - 6 hours80 - 90%

Experimental Protocols

Protocol 1: Swern Oxidation of 1-Tosylazetidin-3-ol
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 1-Tosylazetidin-3-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (Et₃N) (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Oxidation of 1-Tosylazetidin-3-ol
  • To a solution of 1-Tosylazetidin-3-ol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation of 1-Tosylazetidin-3-ol
  • To a solution of 1-Tosylazetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DMSO and DCM, add sulfur trioxide pyridine complex (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway Start 1-Tosylazetidin-3-ol Oxidation Oxidation Start->Oxidation [O] Product This compound Oxidation->Product

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reagents (Alcohol, Oxidant, Solvent, Base) Mixing Combine Reagents (Controlled Temperature) Reagents->Mixing Monitoring Monitor Progress (TLC) Mixing->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_SM Starting Material Consumed? (TLC) Start->Check_SM Check_Impurity Major Impurities Present? Check_SM->Check_Impurity Yes Check_Reagents Check Reagent Purity & Reaction Conditions Check_SM->Check_Reagents No Optimize_Time Increase Reaction Time or Oxidant Stoichiometry Check_Impurity->Optimize_Time No Improve_Workup Optimize Work-up & Purification Check_Impurity->Improve_Workup Yes Success Yield Improved Optimize_Time->Success Check_Reagents->Success Improve_Workup->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of Crude 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Tosylazetidin-3-one.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for this compound Purification

Troubleshooting Workflow start Start: Crude this compound purification_choice Select Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Liquid/Oily Crude recrystallization Recrystallization purification_choice->recrystallization Solid Crude issue_column Issue with Column Chromatography? column_chromatography->issue_column issue_recrystallization Issue with Recrystallization? recrystallization->issue_recrystallization no_separation Poor or No Separation issue_column->no_separation Yes streaking Streaking of Compound on TLC/Column issue_column->streaking Yes low_yield_column Low Recovery/Yield issue_column->low_yield_column Yes oiling_out Product Oils Out issue_recrystallization->oiling_out Yes no_crystals No Crystal Formation issue_recrystallization->no_crystals Yes low_yield_recrystallization Low Recovery/Yield issue_recrystallization->low_yield_recrystallization Yes solution_no_separation Adjust Eluent Polarity (e.g., gradient elution) no_separation->solution_no_separation solution_streaking Add Modifier to Eluent (e.g., 0.1% triethylamine for basic compounds) streaking->solution_streaking solution_low_yield_column Check for Compound Adsorption on Silica (flush with more polar solvent) low_yield_column->solution_low_yield_column solution_oiling_out Use a Different Solvent System (higher boiling point or different polarity) oiling_out->solution_oiling_out solution_no_crystals Induce Crystallization (scratching, seeding, slow evaporation) no_crystals->solution_no_crystals solution_low_yield_recrystallization Optimize Solvent Volume (use minimum hot solvent) low_yield_recrystallization->solution_low_yield_recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities depend on the synthetic route. If prepared by the Swern oxidation of 1-Tosylazetidin-3-ol, potential impurities include:

  • Unreacted starting material: 1-Tosylazetidin-3-ol.

  • Oxidation byproducts: Dimethyl sulfide (volatile, strong odor), carbon monoxide, and carbon dioxide (gaseous).[1]

  • Base-related salts: Triethylammonium chloride (if triethylamine is used as the base).[1]

  • Solvent residues: Dichloromethane, ethyl acetate, etc., from the workup.

Q2: Which purification technique is recommended for crude this compound?

A2: The choice of purification technique depends on the nature of the crude product.

  • Column Chromatography: This is the most versatile method, especially for oily or highly impure solid samples. Silica gel is a common stationary phase.

  • Recrystallization: If the crude product is a solid with a relatively high purity, recrystallization can be an effective and scalable purification method.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Based on the polarity of similar compounds, a gradient elution with a hexane/ethyl acetate mixture is recommended. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 or even pure ethyl acetate) to elute the more polar product. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a TLC plate.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like this compound, suitable solvent systems could include:

  • Single solvent systems: Isopropanol, ethanol, or ethyl acetate.

  • Two-solvent systems: A combination of a good solvent (e.g., dichloromethane or ethyl acetate) and an anti-solvent (e.g., hexanes or diethyl ether). The compound should be dissolved in a minimal amount of the hot "good" solvent, followed by the slow addition of the "anti-solvent" until turbidity is observed.

Q5: My compound is streaking on the silica gel column. What can I do?

A5: Streaking on a silica gel column, particularly for nitrogen-containing compounds, can be due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine. This will help to neutralize the acidic sites and improve the peak shape.

Q6: I am not getting any crystals during recrystallization. What should I do?

A6: If crystals do not form upon cooling, you can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound to the solution.

  • Slow Evaporation: Allow the solvent to evaporate slowly in a fume hood to increase the concentration of the solute.

  • Concentration: If too much solvent was added, carefully evaporate some of the solvent to obtain a saturated solution.

Quantitative Data

The following table provides illustrative data for the purification of crude this compound. Please note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodStarting Material (Crude)Eluent/Solvent SystemProduct Purity (by ¹H NMR)Recovery Yield
Column Chromatography5.0 gHexane/Ethyl Acetate (Gradient)>98%75-85%
Recrystallization5.0 g (Solid)Isopropanol>99%60-70%
Recrystallization5.0 g (Solid)Dichloromethane/Hexanes>99%65-75%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram: Experimental Workflow for Column Chromatography

Column Chromatography Workflow start Start: Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Dissolve and Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->elute Continue Elution combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure Fractions Identified evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for the purification of this compound by column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can improve the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

common byproducts in 1-Tosylazetidin-3-one reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tosylazetidin-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile synthetic intermediate. The most common reactions involve the functionalization of the ketone group, including:

  • Wittig-type olefinations to introduce exocyclic double bonds.

  • Reductions to form the corresponding 3-hydroxyazetidine.

  • Aza-Michael additions and other conjugate additions to enone systems derived from the azetidinone.

  • Enolate formation and subsequent alkylation or other electrophilic trapping.

Q2: What is the general stability of this compound?

A2: this compound is a strained, four-membered ring system and can be susceptible to ring-opening under harsh reaction conditions, particularly with strong acids or bases at elevated temperatures. Care should be taken to maintain mild reaction conditions whenever possible to preserve the azetidine core.

Troubleshooting Guides

Wittig and Horner-Wadsworth-Emmons Reactions

Problem: Low yield of the desired alkene product in a Wittig/HWE reaction.

Potential Cause Troubleshooting/Prevention
Steric Hindrance The ketone in this compound is part of a strained four-membered ring, which can present steric challenges. Use of less sterically demanding ylides (e.g., methylenetriphenylphosphorane) may improve yields. For more substituted alkenes, the Horner-Wadsworth-Emmons reaction using phosphonate esters can be more efficient.
Ylide Instability Unstabilized ylides are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Prepare the ylide in situ and use it immediately.
Incorrect Base The choice of base for ylide generation is critical. For stabilized ylides, weaker bases like NaH or NaOMe are often sufficient. For unstabilized ylides, strong bases such as n-BuLi or t-BuOK are typically required. The use of lithium salts can sometimes lead to the formation of betaine intermediates that may afford side products.
Side Reactions of the Ylide Ylides are strong nucleophiles and can participate in side reactions. Ensure the reaction temperature is controlled (often low temperatures are preferred for the addition step) to minimize side reactions.

Problem: Formation of an unexpected byproduct alongside the desired alkene.

Potential Byproduct Prevention Strategy
Ring-Opened Product Prolonged reaction times or high temperatures, especially in the presence of strong bases, can lead to the decomposition of the azetidine ring. Monitor the reaction closely by TLC and aim for the shortest possible reaction time. Maintain low temperatures throughout the reaction.
Triphenylphosphine Oxide Removal Issues Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product. Purification can often be achieved by column chromatography on silica gel. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.
Reduction Reactions (e.g., with Sodium Borohydride)

Problem: Incomplete reduction of the ketone.

Potential Cause Troubleshooting/Prevention
Insufficient Reducing Agent While NaBH₄ is generally effective for ketone reductions, the reactivity can be substrate-dependent. An excess of the reducing agent (e.g., 1.5-2 equivalents) is often used to ensure complete conversion.
Low Reaction Temperature While many NaBH₄ reductions proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature.
Solvent Choice Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. Ensure the starting material is fully dissolved in the chosen solvent.

Problem: Formation of borate ester byproducts.

Potential Byproduct Prevention Strategy
Borate Esters After the reduction, the initial product is a borate ester, which needs to be hydrolyzed to yield the final alcohol. Acidic workup (e.g., with dilute HCl or NH₄Cl solution) is typically required to break down these complexes and liberate the desired 1-Tosylazetidin-3-ol. Ensure the workup is sufficiently acidic and allowed to stir for an adequate amount of time.
Aza-Michael Additions

Problem: Low yield of the desired conjugate addition product.

Potential Cause Troubleshooting/Prevention
Poor Nucleophilicity of the Amine The rate of aza-Michael additions is dependent on the nucleophilicity of the amine. For less nucleophilic amines, a catalyst may be required. Common catalysts include Lewis acids or Brønsted bases.
Reversibility of the Reaction The aza-Michael addition can be a reversible process. To drive the equilibrium towards the product, it may be necessary to use an excess of one of the reactants or to remove a byproduct.
Steric Hindrance Both the azetidinone-derived Michael acceptor and the incoming nucleophile can experience steric hindrance. Careful selection of reactants and reaction conditions is important.

Problem: Formation of di-addition or other side products.

Potential Byproduct Prevention Strategy
Bis-adducts With primary amines, there is a possibility of a second Michael addition occurring. Using a stoichiometric amount of the primary amine or a slight excess of the Michael acceptor can help to minimize this.
Ring-Opening As with other reactions, the use of strong bases or high temperatures can promote the opening of the strained azetidine ring. Employing milder conditions and monitoring the reaction progress is crucial.

Experimental Protocols

General Protocol for the Reduction of this compound with NaBH₄

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl or saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Tosylazetidin-3-ol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

To aid in understanding the reaction pathways and potential for byproduct formation, the following diagrams are provided.

Reaction_Pathways cluster_main Reactions of this compound cluster_wittig Wittig/HWE Reaction cluster_reduction Reduction cluster_aza_michael Aza-Michael Addition A This compound B Alkene Product A->B R₃P=CHR' C Ring-Opened Byproduct A->C Strong Base, High Temp. E Borate Ester Intermediate A->E 1. NaBH₄ H α,β-unsaturated azetidinone A->H Aldol Condensation or similar D 1-Tosylazetidin-3-ol E->D 2. Acidic Workup F Conjugate Addition Product G Bis-Adduct Byproduct F->G Excess R₂NH (if primary amine) H->F R₂NH

Caption: Potential reaction pathways and byproducts from this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart Start Low Yield or Unexpected Byproducts Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Optimize Optimize Conditions: - Temperature - Time - Reagents Check_Purity->Optimize Impure Analyze_Byproducts Characterize Byproducts (NMR, MS) Check_Conditions->Analyze_Byproducts Conditions Correct Check_Conditions->Optimize Conditions Incorrect Analyze_Byproducts->Optimize Purification Modify Purification Strategy Analyze_Byproducts->Purification End Successful Reaction Optimize->End Purification->End

Caption: A logical workflow for troubleshooting reactions with this compound.

stability issues of 1-Tosylazetidin-3-one in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Tosylazetidin-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges associated with this compound in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

The stability of this compound, a strained β-lactam, is primarily influenced by:

  • pH: Like many β-lactam antibiotics, it is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The four-membered ring is strained and prone to nucleophilic attack.

  • Solvent Nucleophilicity: Protic and nucleophilic solvents can participate in the ring-opening of the azetidinone core.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and other decomposition reactions. For many β-lactams, storage at low temperatures (-20°C or -70°C) is recommended to ensure long-term stability.[1][2]

  • Presence of Nucleophiles: Contaminants or reagents with nucleophilic properties (e.g., amines, thiols) can lead to the opening of the β-lactam ring.

Q2: What are the likely degradation pathways for this compound?

While specific studies on this compound are limited, based on the known reactivity of β-lactams and N-sulfonyl compounds, the primary degradation pathway is likely hydrolysis. This involves the nucleophilic attack of water on the carbonyl carbon of the β-lactam ring, leading to ring-opening and the formation of the corresponding β-amino acid derivative. The tosyl group is a strong electron-withdrawing group, which can activate the carbonyl group towards nucleophilic attack.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Disappearance of the starting material peak and appearance of new peaks in HPLC analysis shortly after dissolution.

  • Inconsistent results in reactions involving the compound.

  • Color change of the solution.

Potential Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent Avoid using highly nucleophilic or protic solvents if possible. If the protocol requires such solvents, use them at low temperatures and for the shortest possible duration. Consider a solvent screen to identify a system with optimal stability.
pH of the Medium The degradation of β-lactams is often pH-dependent, with maximum stability typically observed in the slightly acidic to neutral pH range (pH 4-7).[3] Buffer your solution if the experimental conditions are strongly acidic or basic.
Elevated Temperature Perform reactions and handle solutions at the lowest practical temperature. Store stock solutions at -20°C or below.[1][2]
Presence of Contaminants Ensure all solvents and reagents are of high purity and free from nucleophilic impurities.
Issue 2: Inconsistent Analytical Results (HPLC/NMR)

Symptoms:

  • Variable peak areas for this compound in replicate HPLC injections.

  • Appearance of unexpected signals in the NMR spectrum that change over time.

Potential Causes & Solutions:

CauseRecommended Action
On-Column or In-Vial Degradation If using HPLC, degradation may occur in the autosampler. Use cooled autosamplers if available. Analyze samples as quickly as possible after preparation. For NMR, acquire spectra immediately after dissolving the sample.
Use of Protic Solvents for Analysis If using protic solvents like methanol for HPLC mobile phase or NMR, be aware that this can contribute to solvolysis. Minimize the time the compound is in solution.
Reaction with Deuterated Solvent For NMR analysis, consider using a less reactive deuterated solvent if stability issues are observed in common solvents like DMSO-d6 or CDCl3, especially if they contain traces of water.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent

This protocol outlines a general method to quantify the stability of this compound over time using HPLC.

Materials:

  • This compound

  • Solvent of interest (e.g., Acetonitrile, Dichloromethane, Methanol, Water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Thermostatted chamber or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: In separate vials, dilute the stock solution with the solvent(s) of interest to a final concentration of ~50 µg/mL.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area of this compound.

  • Incubation: Store the sample vials under controlled temperature conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into the HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Protocol 2: Monitoring Degradation by ¹H NMR

This protocol allows for the qualitative observation of degradation product formation.

Procedure:

  • Dissolve a known amount of this compound in the deuterated solvent of interest (e.g., DMSO-d6, CDCl3, D2O).

  • Acquire a ¹H NMR spectrum immediately after dissolution (T=0).

  • Leave the NMR tube at a controlled temperature.

  • Acquire subsequent ¹H NMR spectra at various time points.

  • Monitor the decrease in the intensity of signals corresponding to this compound and the appearance of new signals from degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., Degradation) check_solvent Check Solvent System start->check_solvent check_temp Review Temperature Conditions check_solvent->check_temp Solvent is non-nucleophilic and aprotic change_solvent Switch to a less reactive solvent (e.g., ACN, DCM) check_solvent->change_solvent Solvent is protic or nucleophilic check_ph Assess pH of Medium check_temp->check_ph Temperature is low (e.g., < 0°C) lower_temp Reduce reaction/storage temperature check_temp->lower_temp Temperature is elevated solution_found Stability Improved check_ph->solution_found pH is neutral/ slightly acidic adjust_ph Buffer the medium to a suitable pH check_ph->adjust_ph pH is strongly acidic or basic change_solvent->solution_found lower_temp->solution_found adjust_ph->solution_found

Caption: Troubleshooting workflow for addressing stability issues.

Degradation_Pathway compound This compound intermediate Tetrahedral Intermediate compound->intermediate + H2O (Hydrolysis) product Ring-Opened Product (β-Amino Acid Derivative) intermediate->product Ring Opening

Caption: Postulated hydrolytic degradation pathway.

References

Technical Support Center: Azetidine Synthesis via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidines via intramolecular cyclization. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in forming the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the azetidine ring?

A1: The main synthetic routes to azetidines include:

  • Intramolecular Cyclization: This is the most common method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1][2]

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically.[1][3][4][5][6]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1]

  • Palladium-Catalyzed Intramolecular C-H Amination: This modern approach allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[2][7]

Q2: Why is the formation of a four-membered azetidine ring often challenging compared to five- or six-membered rings?

A2: The formation of four-membered rings like azetidines is often more difficult due to significant ring strain, approximately 25.4 kcal/mol.[7] This strain makes the cyclization process thermodynamically less favorable compared to the formation of less strained five-membered (pyrrolidines) or six-membered rings.[3][4] The reactivity of azetidines is driven by this considerable ring strain, making them more susceptible to ring-opening reactions.[7][8]

Q3: I am observing the formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine. What could be the cause and how can I prevent it?

A3: The formation of a pyrrolidine side product is a common issue. This can occur through competing reaction pathways, especially in methods like the lanthanide-catalyzed intramolecular aminolysis of epoxides, where the regioselectivity of the epoxide opening can lead to either azetidines or pyrrolidines.[2][9] For instance, La(OTf)₃ catalyst was found to promote C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield an azetidine, whereas with trans-3,4-epoxy amines, it can favor the formation of 3-hydroxypyrrolidines.[9] Careful selection of substrate stereochemistry and reaction conditions is crucial to favor the desired 4-exo-tet cyclization for azetidine formation over the 5-endo-tet cyclization that leads to pyrrolidines.

Troubleshooting Guide: Intramolecular Cyclization

This guide addresses common issues encountered during the intramolecular cyclization to form azetidines.

Issue 1: Low or No Yield of Azetidine

Symptoms:

  • TLC or LC-MS analysis primarily shows the starting material.

  • Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[1]

Potential Causes & Solutions:

Potential Cause Suggested Solution
Poor Leaving Group The hydroxyl group of a γ-amino alcohol is a poor leaving group. It must be converted to a more reactive species. Activate the hydroxyl group as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in situ Finkelstein reaction to convert it to a more reactive iodide.[1]
Slow Reaction Rate Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1]
Intermolecular Side Reactions The precursor may react with itself (dimerization or polymerization) instead of cyclizing. Use high dilution conditions by slowly adding the substrate to the reaction mixture to favor the intramolecular pathway.[1]
Incorrect Base For γ-haloamine cyclization, a strong, non-nucleophilic base like NaH, K₂CO₃, or DBU is often required to deprotonate the amine without competing in the substitution reaction.[1]
Steric Hindrance Bulky substituents on the substrate can impede the nucleophilic attack of the nitrogen. Redesigning the substrate to reduce steric hindrance may be necessary.[1]

Experimental Protocols

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation

This protocol is adapted from a procedure for synthesizing substituted azetidines.[1]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction

This protocol illustrates the formation of an azetidine ring through an intramolecular Mitsunobu reaction, which is effective for achieving cyclization with inversion of stereochemistry.[10]

  • Dissolve the starting amino alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Azetidine cause1 Poor Leaving Group? start->cause1 cause2 Slow Reaction Rate? start->cause2 cause3 Intermolecular Reactions? start->cause3 cause4 Incorrect Base? start->cause4 cause5 Steric Hindrance? start->cause5 cause cause solution solution solution1 Activate OH group (e.g., Ms, Ts) or use Finkelstein reaction for halides. cause1->solution1 solution2 Increase temperature or use polar aprotic solvent (DMF, DMSO). cause2->solution2 solution3 Use high dilution conditions. cause3->solution3 solution4 Use strong, non-nucleophilic base (e.g., NaH, K2CO3). cause4->solution4 solution5 Redesign substrate. cause5->solution5

Caption: A decision-making flowchart for troubleshooting low yields in azetidine synthesis.

Azetidine_Synthesis_Pathways precursor precursor reaction reaction product product side_product side_product sub γ-Amino Alcohol / γ-Haloamine activated_sub Activated Substrate (e.g., γ-Amino Mesylate) sub->activated_sub Activation cyclization Intramolecular Nucleophilic Substitution activated_sub->cyclization azetidine Azetidine cyclization->azetidine Desired Pathway (4-exo-tet) dimer Dimer/Polymer cyclization->dimer Intermolecular Side Reaction pyrrolidine Pyrrolidine cyclization->pyrrolidine Alternative Cyclization (5-endo-tet)

Caption: General synthetic pathway for azetidine formation via intramolecular cyclization, highlighting potential side reactions.

References

challenges in handling and storing moisture-sensitive 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling and storing the moisture-sensitive compound 1-Tosylazetidin-3-one. Due to its reactivity, proper handling is crucial to ensure experimental success and maintain the integrity of the material.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound in a question-and-answer format.

Question Possible Cause Recommended Solution
Why did my this compound sample turn into a sticky or oily residue? Exposure to atmospheric moisture. The strained azetidinone ring is susceptible to hydrolysis.Immediately handle the compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box. Use dried solvents and glassware. For weighing, use a tared vial with a septum and transfer via syringe or cannula if in solution.
My reaction yield is consistently low when using this compound. What could be the issue? Degradation of the starting material due to improper storage or handling.Store the compound at the recommended temperature (typically -20°C or 2-8°C) in a desiccator.[1][2] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.
I observe unexpected peaks in the 1H NMR spectrum of my sample. What are they? These could be degradation products. Hydrolysis can lead to the opening of the azetidine ring.Compare your spectrum with a reference spectrum of pure this compound. Degradation may show new signals in the aliphatic and aromatic regions due to the formation of p-toluenesulfonamide and other byproducts.
How can I confirm if my this compound has degraded? Analytical techniques such as NMR, Mass Spectrometry, and HPLC can be used.In 1H NMR, the disappearance of the characteristic peaks for the azetidine ring protons and the appearance of new signals would indicate degradation. Mass spectrometry would show a decrease in the molecular ion peak of this compound and the appearance of peaks corresponding to hydrolysis products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored at low temperatures, with recommendations typically ranging from -20°C to 2-8°C, to minimize degradation.[1][2] It is crucial to store it in a tightly sealed container within a desiccator to protect it from moisture.

  • Q2: How should I handle this compound when weighing and preparing solutions? A2: All manipulations should be performed under an inert atmosphere, such as in a nitrogen or argon-filled glove box. If a glove box is unavailable, work quickly and use techniques that minimize exposure to air, such as using a nitrogen-filled glove bag. When weighing, use a container with a secure lid and minimize the time it is open to the atmosphere. For preparing solutions, use anhydrous solvents.

  • Q3: Can I store solutions of this compound? A3: It is not recommended to store solutions for extended periods, as the compound's stability in solution can be limited, especially in protic solvents. If a solution must be stored, use an anhydrous aprotic solvent, keep it under an inert atmosphere, and store at a low temperature for the shortest possible time.

Stability and Degradation

  • Q4: What is the primary degradation pathway for this compound in the presence of moisture? A4: The primary degradation pathway is likely the hydrolysis of the strained β-lactam (azetidinone) ring. This involves a nucleophilic attack by water on the carbonyl carbon, leading to ring-opening.

  • Q5: Is the tosyl group stable? A5: The N-tosyl group is generally a stable protecting group. However, under strongly acidic or basic conditions, or upon prolonged exposure to nucleophiles, cleavage of the N-S bond can occur, though this is less likely under typical handling conditions than the hydrolysis of the azetidinone ring.

Quantitative Data Summary

Parameter Condition Expected Impact on Stability Recommendation
Temperature Elevated (e.g., > 25°C)Increased rate of degradation.Store at recommended low temperatures (-20°C or 2-8°C).[1][2]
Humidity High Relative HumidityRapid degradation via hydrolysis.Store in a desiccator and handle under a dry, inert atmosphere.
Solvent Protic Solvents (e.g., water, methanol)Can act as a nucleophile, leading to ring-opening.Use anhydrous aprotic solvents for reactions and short-term storage.
pH Acidic or Basic ConditionsCan catalyze hydrolysis of the azetidinone ring.Maintain neutral conditions unless the reaction requires acidic or basic catalysis, and be aware of potential degradation.

Experimental Protocols

Protocol 1: Weighing and Dispensing a Hygroscopic Solid

Objective: To accurately weigh a moisture-sensitive solid compound while minimizing exposure to atmospheric moisture.

Methodology:

  • Place the sealed container of this compound and all necessary tools (spatula, weighing boat/vial) inside a desiccator and allow them to equilibrate to room temperature.

  • Transfer all items to a nitrogen or argon-filled glove box.

  • Open the container inside the glove box.

  • Tare a pre-weighed vial on the balance inside the glove box.

  • Quickly transfer the desired amount of the solid to the tared vial and seal it.

  • Record the weight.

  • If dissolving for a reaction, do so inside the glove box using an anhydrous solvent.

Protocol 2: Monitoring Degradation by 1H NMR Spectroscopy

Objective: To qualitatively assess the degradation of this compound upon exposure to moisture using 1H NMR.

Methodology:

  • Prepare a solution of pure this compound in an anhydrous deuterated solvent (e.g., CDCl3) under an inert atmosphere and acquire a reference 1H NMR spectrum.

  • Prepare a similar sample, but before sealing the NMR tube, expose it to the ambient atmosphere for a defined period (e.g., 5-10 minutes).

  • Acquire a 1H NMR spectrum of the exposed sample.

  • Compare the two spectra, looking for a decrease in the intensity of the characteristic azetidinone ring proton signals and the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Observed Issue Low Yield or Unexpected Product Degradation Starting Material Degradation? Observed Issue->Degradation ReactionConditions Suboptimal Reaction Conditions? Observed Issue->ReactionConditions CheckStorage Verify Storage: - Below 8°C? - In Desiccator? Degradation->CheckStorage CheckHandling Review Handling: - Inert Atmosphere? - Anhydrous Solvents? Degradation->CheckHandling OptimizeReaction Optimize Reaction: - Temperature - Solvent - Reaction Time ReactionConditions->OptimizeReaction AnalyzePurity Analyze Purity: - NMR - LC-MS CheckHandling->AnalyzePurity DegradationPathway Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack by Water Product Ring-Opened Product (β-amino acid derivative) Intermediate->Product Ring Opening Water H₂O Water->Intermediate HandlingWorkflow Start Receive Compound Storage Store at -20°C to 8°C in a Desiccator Start->Storage Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate Weigh Weigh under Inert Atmosphere Equilibrate->Weigh Use Use in Reaction with Anhydrous Solvents Weigh->Use End Experiment Complete Use->End

References

Technical Support Center: Enhancing the Reactivity of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tosylazetidin-3-one. The focus is on catalyst selection to enhance the reactivity of the strained ketone for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in reacting with the carbonyl group of this compound?

The primary challenges stem from the inherent strain of the four-membered azetidine ring. While this strain can be harnessed for unique transformations, it can also lead to undesired side reactions like ring-opening. The tosyl group is a strong electron-withdrawing group, which activates the carbonyl group towards nucleophilic attack but can also influence the stability of intermediates. Catalyst selection is therefore critical to promote the desired reaction pathway while minimizing side products.

Q2: Which classes of catalysts are generally recommended for activating this compound?

Lewis acids are the most common class of catalysts used to activate carbonyl groups for nucleophilic addition. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Brønsted acids can also be used, but care must be taken to avoid acid-catalyzed degradation of the azetidine ring.

Q3: How do I choose the optimal Lewis acid for my reaction?

The choice of Lewis acid depends on the nucleophile and the desired reactivity. A harder Lewis acid (e.g., BF₃·OEt₂, TiCl₄) will more strongly activate the carbonyl group, which may be necessary for weaker nucleophiles. However, stronger Lewis acids can also promote side reactions. For more sensitive substrates or stronger nucleophiles, a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, MgBr₂·OEt₂) may be preferable. It is often necessary to screen a panel of Lewis acids to find the optimal balance of reactivity and selectivity.

Q4: Can I use organocatalysts for reactions with this compound?

Yes, organocatalysts, particularly those based on proline and its derivatives, can be effective for asymmetric transformations involving this compound, such as aldol or Mannich reactions. These catalysts typically activate the nucleophile by forming an enamine, which then reacts with the electrophilic azetidinone.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Step
Insufficient Catalyst Activity - Increase catalyst loading in increments (e.g., from 10 mol% to 20 mol%).- Switch to a stronger Lewis acid (see Table 1).- Ensure the catalyst is anhydrous and of high purity.
Low Reaction Temperature - Gradually increase the reaction temperature. Monitor for the formation of side products.
Poor Solvent Choice - Screen different aprotic solvents (e.g., DCM, THF, Toluene, Dioxane). The optimal solvent can vary depending on the catalyst and substrates.
Inhibited Catalyst - Ensure all reagents and solvents are dry, as water can deactivate many Lewis acids.- Use of additives that can act as scavengers for inhibitors might be necessary.
Issue 2: Formation of Undesired Side Products (e.g., Ring-Opening)
Potential Cause Troubleshooting Step
Catalyst is Too Harsh - Switch to a milder Lewis acid (see Table 1).- Reduce the catalyst loading.
High Reaction Temperature - Lower the reaction temperature, even if it requires a longer reaction time.
Prolonged Reaction Time - Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Issue 3: Poor Stereoselectivity (in asymmetric reactions)
Potential Cause Troubleshooting Step
Inappropriate Chiral Ligand/Catalyst - Screen a variety of chiral ligands or organocatalysts with different steric and electronic properties.
Non-optimal Reaction Temperature - Lowering the temperature often improves enantioselectivity.
Solvent Effects - The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Screen a range of solvents.

Catalyst Selection and Performance Data

Table 1: Common Lewis Acid Catalysts for Carbonyl Activation

CatalystRelative StrengthTypical Loading (mol%)Notes
BF₃·OEt₂Strong10 - 100Highly effective but can promote side reactions. Moisture sensitive.
TiCl₄Strong10 - 100Very strong Lewis acid. Often used at low temperatures. Highly moisture sensitive.
Sc(OTf)₃Moderate5 - 20Water-tolerant Lewis acid. Often provides good results with sensitive substrates.
ZnCl₂Mild20 - 100A mild and inexpensive Lewis acid.
MgBr₂·OEt₂Mild20 - 100Useful for chelation-controlled reactions.
In(OTf)₃Moderate5 - 20Another water-tolerant Lewis acid with good catalytic activity.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Addition
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DCM, 0.1 M).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the selected Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and stir for 15 minutes.

  • Slowly add the nucleophile (1.1 - 1.5 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aq. NH₄Cl or water).

  • Extract the product with an appropriate organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under N2 add_azetidinone Add this compound & Solvent start->add_azetidinone cool Cool to desired temperature add_azetidinone->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_nucleophile Add Nucleophile add_catalyst->add_nucleophile monitor Monitor Reaction (TLC/LC-MS) add_nucleophile->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for a catalyzed reaction.

catalyst_activation_pathway cluster_reactants Reactants cluster_activation Activation & Attack azetidinone This compound activated_complex Activated Complex (Azetidinone-LA) azetidinone->activated_complex Coordination nucleophile Nucleophile (Nu-) product Adduct nucleophile->product catalyst Lewis Acid (LA) catalyst->activated_complex activated_complex->product Nucleophilic Attack

Caption: Lewis acid activation of the carbonyl group.

minimizing side reactions during the functionalization of N-tosylazetidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the functionalization of N-tosylazetidinones.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when functionalizing N-tosylazetidinones, and why does it occur?

A1: The most prevalent side reaction is the nucleophilic ring-opening of the β-lactam. This occurs because the four-membered ring is highly strained. The N-tosyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles, including bases, solvents (like methanol), or nucleophilic reagents. This attack leads to the cleavage of the amide bond and destruction of the azetidinone core.

Q2: How does the choice of base impact the outcome of C3-alkylation reactions?

A2: The base is critical for generating the enolate at the C3 position for subsequent alkylation. However, many bases are also nucleophilic and can attack the carbonyl group, leading to ring-opening. Therefore, non-nucleophilic, sterically hindered bases are preferred. Strong bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are often used because they can efficiently deprotonate the α-carbon without acting as nucleophiles.[1][2][3] The choice between them can be influenced by factors like solubility and steric hindrance of the substrate.

Q3: Can functionalization be performed at the C4 position? What are the challenges?

A3: Yes, functionalization at the C4 position is typically achieved through nucleophilic substitution if a suitable leaving group (e.g., acetoxy, halide) is present. The primary challenge is that the incoming nucleophile can also attack the carbonyl carbon, leading to the same ring-opening side reaction. The reaction conditions must be carefully controlled to favor SN2 displacement at C4 over carbonyl attack.

Q4: Why is low temperature (-78 °C) so critical for many of these reactions?

A4: Low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), are crucial for several reasons. First, they help to control the kinetics of the reaction, often favoring the desired reaction pathway over undesired side reactions which may have a higher activation energy.[4] For C3-alkylation, low temperature allows for the formation of the kinetic enolate, which is often desired for regioselectivity.[3][4] It also minimizes the rate of decomposition of both the reagents (like LDA) and the potentially unstable β-lactam intermediates.

Q5: My N-tosyl group is difficult to remove. What are some common issues and alternative protecting groups?

A5: The tosyl group is notoriously robust and typically requires harsh conditions for removal, such as strong reducing agents (e.g., sodium in liquid ammonia) or strong acids. These conditions can often lead to the degradation of the desired product. If deprotection is problematic, consider alternative N-protecting groups that can be removed under milder, orthogonal conditions. Examples include Boc (removed with acid), Cbz (removed by hydrogenolysis), or a silyl-based protecting group. The choice of protecting group should be made based on the overall synthetic strategy.

Troubleshooting Guides

Issue 1: Low Yield of C3-Alkylated Product with Significant Starting Material Recovery

// Nodes Start [label="Low Yield of C3-Alkylation\n(High Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Prob1 [label="Incomplete Enolate Formation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prob2 [label="Insufficiently Reactive\nAlkylating Agent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol1a [label="Increase Equivalents\nof Base", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol1b [label="Extend Deprotonation Time", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol1c [label="Check Base Quality\n(e.g., Titrate LDA)", fillcolor="#FFFFFF", fontcolor="#202124"];

Sol2a [label="Use a More Reactive Electrophile\n(e.g., R-I > R-Br > R-Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2b [label="Add an Additive\n(e.g., HMPA - use with caution)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2c [label="Increase Reaction Temperature\nAfter Enolate Formation", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Prob1 [label="Possible Cause"]; Start -> Prob2 [label="Possible Cause"];

Prob1 -> Sol1a [label="Solution"]; Prob1 -> Sol1b [label="Solution"]; Prob1 -> Sol1c [label="Solution"];

Prob2 -> Sol2a [label="Solution"]; Prob2 -> Sol2b [label="Solution"]; Prob2 -> Sol2c [label="Solution"]; } dot Caption: Troubleshooting low conversion in C3-alkylation.

Detailed Steps:

  • Verify Base Activity: If using LDA, it is often prepared in situ or stored as a solution. Its concentration can decrease over time. Titrating the solution before use is recommended.

  • Optimize Deprotonation: Ensure the base is added slowly at -78 °C and allowed to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete enolate formation before adding the alkylating agent.

  • Enhance Electrophilicity: If using an alkyl bromide or chloride, switching to the corresponding iodide can significantly increase the rate of the SN2 reaction.[2]

  • Controlled Temperature Increase: While enolate formation must be done at low temperatures, the alkylation step may be sluggish. After adding the alkylating agent at -78 °C, the reaction can be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) while monitoring for side product formation by TLC.

Issue 2: Major Product is the Ring-Opened Byproduct

// Nodes Start [label="Major Product is\nRing-Opened Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prob1 [label="Base is too Nucleophilic", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prob2 [label="Reaction Temperature\nis too High", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prob3 [label="Nucleophilic Solvent or\nAlkylating Agent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol1 [label="Switch to a More Hindered Base\n(e.g., LiHMDS instead of n-BuLi)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2 [label="Maintain Strict Low Temperature\n(e.g., -78 °C) Throughout", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol3 [label="Use Non-Nucleophilic Solvent\n(e.g., THF, Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol4 [label="Ensure Anhydrous Conditions", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Prob1 [label="Possible Cause"]; Start -> Prob2 [label="Possible Cause"]; Start -> Prob3 [label="Possible Cause"];

Prob1 -> Sol1 [label="Solution"]; Prob2 -> Sol2 [label="Solution"]; Prob3 -> Sol3 [label="Solution"]; Start -> Sol4 [label="General Prevention"]; } dot Caption: Troubleshooting formation of ring-opened byproducts.

Detailed Steps:

  • Base Selection: Never use nucleophilic bases like alkoxides (e.g., NaOMe) or hydroxides for enolate formation in this system. Even n-Butyllithium can sometimes lead to carbonyl addition. LDA and LiHMDS are the standard choices for a reason.[1]

  • Strict Temperature Control: Ensure the reaction flask remains at -78 °C during the addition of the base and the electrophile. Do not allow the temperature to rise, as this can accelerate the rate of nucleophilic attack on the carbonyl.

  • Solvent and Reagent Purity: Use anhydrous solvents. Trace amounts of water can lead to hydroxide formation under basic conditions, which will readily open the ring. Ensure the alkylating agent is pure and does not contain nucleophilic impurities.

Data Presentation

The following tables summarize expected outcomes based on general principles of reactivity. Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.

Table 1: Influence of Base on C3-Alkylation of N-Tosylazetidin-2-one

BaseTypeExpected C3-Alkylation YieldExpected Ring-OpeningComments
LDA Strong, HinderedGood to ExcellentLowStandard choice for kinetic enolate formation.
LiHMDS Strong, HinderedGood to ExcellentLowSimilar to LDA, may offer advantages for certain substrates.
NaH Strong, Non-hinderedModerate to GoodModerateHeterogeneous reaction, can be sluggish.[1]
n-BuLi Strong, NucleophilicLow to ModerateHighProne to direct nucleophilic attack on the carbonyl.[1]
NaOMe Strong, NucleophilicVery LowVery HighPrimarily acts as a nucleophile, causing rapid ring-opening.

Table 2: Effect of Reaction Conditions on Nucleophilic Substitution at C4 (with Acetoxy Leaving Group)

NucleophileSolventTemperature (°C)Expected Substitution YieldExpected Ring-Opening
Sodium Azide DMF60GoodLow to Moderate
Sodium Azide THF25ModerateLow
Methylmagnesium Bromide THF0Very LowVery High
Lithium Dimethylcuprate THF-78 to 0Moderate to GoodLow

Experimental Protocols

Protocol 1: C3-Alkylation of N-Tosylazetidin-2-one with Methyl Iodide

// Nodes A [label="1. Dissolve N-Tosylazetidinone\nin Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to -78 °C\n(Dry Ice/Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add LDA (1.1 eq)\nDropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Stir for 1h @ -78 °C\n(Enolate Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Add CH3I (1.2 eq)\nDropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Stir for 4h @ -78 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Quench with sat.\nNH4Cl solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Workup & Purification\n(Extraction, Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } dot Caption: Workflow for C3-alkylation of N-tosylazetidinone.

  • Preparation: Add N-tosylazetidin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask under an argon atmosphere. Dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly titrated lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise via syringe.

  • Enolate Formation: Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise.

  • Reaction: Continue stirring at -78 °C and monitor the reaction by Thin Layer Chromatography (TLC). The reaction may take 2-6 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired C3-methylated product from any potential byproducts.

Protocol 2: Nucleophilic Substitution at C4 of N-Tosyl-4-acetoxyazetidin-2-one with Sodium Azide
  • Preparation: Dissolve N-tosyl-4-acetoxyazetidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an argon atmosphere.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.[5][6]

  • Reaction: Heat the mixture to the desired temperature (start with room temperature and increase if no reaction is observed, e.g., to 50-60 °C). Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and brine to remove DMF and excess salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides can be explosive and should be handled with extreme care.[5]

References

Validation & Comparative

full spectroscopic characterization of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to 1-Tosylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound, a key synthetic intermediate. Due to the limited availability of published experimental spectra for this compound, this document presents a combination of predicted data based on its chemical structure and experimental data from closely related structural analogs. This comparative approach allows for a robust understanding of its expected spectroscopic characteristics.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound and provide experimental data for comparable molecules.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) CDCl₃~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.5 (s, 4H, CH₂-N-CH₂), ~2.4 (s, 3H, Ar-CH₃)
1-Tosylazetidin-3-ol-(No data available in search results)
N-Phenyl-azetidin-2-oneCDCl₃7.55-7.52 (m, 2H), 7.35-7.30 (m, 2H), 7.14-7.10 (m, 1H), 3.55 (t, J=5.2 Hz, 2H), 3.11 (t, J=5.2 Hz, 2H)
CyclobutanoneCDCl₃3.05 (t, J=8.0 Hz, 4H), 2.05 (quint, J=8.0 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) CDCl₃~200 (C=O), ~145 (Ar-C), ~134 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~60 (CH₂-N), ~21.5 (Ar-CH₃)
1-Tosylazetidin-3-ol-(No data available in search results)
N-Phenyl-azetidin-2-oneCDCl₃165.4, 138.8, 129.1, 124.6, 119.9, 47.9, 40.2
CyclobutanoneCDCl₃209.7, 47.9, 12.1

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound (Predicted) ~1780 (C=O stretch, strained ring), ~1350 & ~1160 (SO₂ stretch), ~1600, ~1500 (Ar C=C stretch)Predicted [M]+: 225.05. Expected fragments: [M-SO₂]+, [M-C₇H₇SO₂]+, [C₇H₇]+ (tropylium ion)
1-Tosylazetidin-3-ol-(No data available in search results)
N-Phenyl-azetidin-2-one1738 (C=O), 1597, 1496 (Ar)[M]+: 147.07. Fragments: 119, 91, 77
Cyclobutanone1786 (C=O)[M]+: 70.04. Fragments: 42, 41, 39

Note: Predicted data is based on the analysis of functional groups and comparison with structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). The processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., Agilent 6530 Q-TOF LC/MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. Key ESI source parameters are optimized and may include a capillary voltage of 3500 V, a nebulizer pressure of 30 psi, and a drying gas flow rate of 8 L/min at a temperature of 300 °C.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The fragmentation pattern is also examined to provide structural information.

Visualizations

Predicted Fragmentation Pathway of this compound

G Predicted ESI-MS Fragmentation of this compound M [C₁₀H₁₁NO₃S]⁺˙ m/z = 225 frag1 [C₁₀H₁₁NO]⁺˙ m/z = 161 M->frag1 - SO₂ frag2 [C₇H₇SO₂]⁺ m/z = 155 M->frag2 - C₃H₄NO frag3 [C₇H₇]⁺ m/z = 91 frag2->frag3 - SO₂

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Spectroscopic Characterization Workflow

G General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR-ATR Sample->IR MS HRMS (ESI) Sample->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: A generalized workflow for the full spectroscopic characterization of a small molecule.

A Comparative Analysis of 1-Tosylazetidin-3-one and Other Azetidinone Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of novel azetidinone-based therapeutics. This guide provides an objective comparison of 1-Tosylazetidin-3-one with other common azetidinone precursors, focusing on their synthesis, reactivity, stability, and applications. The information presented is supported by experimental data to facilitate informed decisions in synthetic strategy and drug design.

Azetidin-3-ones are valuable synthetic intermediates for the preparation of aza-heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The nitrogen atom of the azetidinone ring is typically protected to modulate its reactivity and stability. This analysis focuses on a comparative evaluation of three commonly used N-protected azetidin-3-one precursors: this compound, 1-Boc-azetidin-3-one, and 1-Benzylazetidin-3-one.

Synthetic Accessibility

The ease of synthesis and availability of the precursor are primary considerations in designing a synthetic route. Several methods have been developed for the synthesis of N-protected azetidin-3-ones, with a common strategy involving the cyclization of a protected 1,3-diaminopropan-2-ol derivative or the reaction of a protected amine with a 1,3-dihalopropan-2-one.

PrecursorStarting MaterialsKey Reaction StepsTypical Yield (%)Reference
This compound 1,3-Dichloroacetone, p-Toluenesulfonamide1. Formation of N,N-bis(2-chloro-1-oxopropan-2-yl)tosylamide. 2. Intramolecular cyclization.~60-70%[General synthetic strategies for azetidinones]
1-Boc-azetidin-3-one 1,3-Dichloroacetone, tert-Butyl carbamate1. Protection of tert-butyl carbamate. 2. Cyclization with 1,3-dichloroacetone.70-85%[1]
1-Benzylazetidin-3-one 1,3-Dichloroacetone, Benzylamine1. Reaction of benzylamine with 1,3-dichloroacetone. 2. Intramolecular cyclization.50-65%[General synthetic strategies for azetidinones]
Azetidin-3-ones N-propargylsulfonamidesGold-catalyzed oxidative cyclizationup to 82%[2][3]
Azetidin-3-ones Silyl-substituted homoallenic sulfamatesOxidative allene amination and rearrangementGood yields[4]

Experimental Protocols

Synthesis of 1-Boc-azetidin-3-one from 1,3-Dichloroacetone and tert-Butyl carbamate [1]

A solution of tert-butyl carbamate in a suitable solvent is treated with a strong base (e.g., sodium hydride) to form the corresponding sodium salt. To this is added 1,3-dichloroacetone, and the mixture is heated to effect cyclization. The reaction is then quenched, and the product is extracted and purified by chromatography.

Reactivity and Synthetic Utility

The N-protecting group significantly influences the reactivity of the azetidin-3-one core. The electron-withdrawing nature of the tosyl group can affect the nucleophilicity of the nitrogen atom and the reactivity of the carbonyl group.

ReactionThis compound1-Boc-azetidin-3-one1-Benzylazetidin-3-one
Wittig Reaction Moderate to good yields. The electron-withdrawing tosyl group can influence ylide stability and reactivity.Good to excellent yields. The Boc group is stable under typical Wittig conditions.Good to excellent yields. The benzyl group is stable under typical Wittig conditions.
Grignard Reaction Complex reactions may occur due to the reactivity of the tosyl group with the Grignard reagent.Good yields of tertiary alcohols. The Boc group is generally stable.Good yields of tertiary alcohols. The benzyl group is stable.
Aza-Michael Addition The electron-withdrawing nature of the tosyl group can activate the azetidinone ring for conjugate addition.The Horner-Wadsworth-Emmons reaction followed by aza-Michael addition is a common strategy.Similar reactivity to the N-Boc analogue.
Reduction of Ketone Reduction to the corresponding alcohol is readily achieved.Reduction to the corresponding alcohol is readily achieved.Reduction to the corresponding alcohol is readily achieved.

Experimental Protocols

Wittig Reaction of 1-Boc-azetidin-3-one [5][6][7][8][9]

To a suspension of a phosphonium salt in an anhydrous solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of 1-Boc-azetidin-3-one in the same solvent is then added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified.

Stability and Deprotection

The stability of the protecting group determines the range of reaction conditions that can be employed in subsequent synthetic steps. The ease of deprotection is also a crucial factor for the final unveiling of the desired azetidinone scaffold.

Protecting GroupStabilityDeprotection Conditions
Tosyl (Ts) Very stable to a wide range of acidic and basic conditions. Stable to many oxidizing and reducing agents.Reductive cleavage (e.g., sodium in liquid ammonia, sodium amalgam, Red-Al). Harsh acidic conditions (e.g., HBr/phenol).
Boc (tert-Butoxycarbonyl) Stable to basic, nucleophilic, and catalytic hydrogenation conditions.Strong acids (e.g., trifluoroacetic acid, HCl).
Benzyl (Bn) Stable to acidic and basic conditions, as well as many oxidizing and reducing agents.Catalytic hydrogenolysis (e.g., H₂, Pd/C). Oxidative cleavage.

Applications in Drug Discovery and Signaling Pathways

Azetidinone derivatives have garnered significant interest in drug discovery due to their diverse biological activities. They are known to act as enzyme inhibitors and modulators of various signaling pathways.

Cholesterol Absorption Inhibition: The Ezetimibe Story

Ezetimibe, a well-known cholesterol absorption inhibitor, features a 2-azetidinone core. It functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the intestinal uptake of cholesterol. By inhibiting NPC1L1, ezetimibe effectively reduces the absorption of dietary and biliary cholesterol.[10][11][12]

Cholesterol_Absorption_Inhibition Cholesterol Dietary & Biliary Cholesterol Micelles Micelles Cholesterol->Micelles NPC1L1 NPC1L1 Protein Micelles->NPC1L1 Binding Clathrin_AP2 Clathrin/AP2 Complex NPC1L1->Clathrin_AP2 Interaction Endocytosis Endocytosis Clathrin_AP2->Endocytosis Enterocyte Enterocyte Endocytosis->Enterocyte Cholesterol Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition

Caption: Ezetimibe inhibits cholesterol absorption by blocking the NPC1L1 protein.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Several azetidinone-containing compounds have been investigated as PTP1B inhibitors. These inhibitors typically bind to the active site or allosteric sites of PTP1B, preventing the dephosphorylation of its substrates and thereby enhancing insulin and leptin signaling.[13][14][15][16]

PTP1B_Inhibition cluster_inhibition Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds pIR Phosphorylated IR Insulin_Receptor->pIR Autophosphorylation pIR->Insulin_Receptor Dephosphorylation IRS IRS pIR->IRS Phosphorylates pIRS Phosphorylated IRS IRS->pIRS Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream_Signaling Activates Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->pIRS Dephosphorylates Azetidinone_Inhibitor Azetidinone Inhibitor Azetidinone_Inhibitor->PTP1B Inhibits

Caption: Azetidinone inhibitors block PTP1B, enhancing insulin signaling.

Conclusion

The choice of an N-protecting group for azetidin-3-one precursors is a critical decision in the design of a synthetic route.

  • This compound offers high stability, making it suitable for multi-step syntheses involving harsh reaction conditions. However, its deprotection requires stringent methods that may not be compatible with sensitive functional groups.

  • 1-Boc-azetidin-3-one provides a good balance of stability and ease of removal under acidic conditions, making it a versatile and widely used precursor.

  • 1-Benzylazetidin-3-one is another robust option, with the advantage of removal by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group.

The selection of the most appropriate precursor will depend on the specific synthetic plan, the nature of other functional groups in the molecule, and the desired final product. The diverse biological activities of azetidinone derivatives, as exemplified by their role in cholesterol absorption and PTP1B inhibition, continue to drive research and development in this important class of heterocyclic compounds.

References

Comparative Analysis of 1H and 13C NMR Spectral Data for 1-Tosylazetidin-3-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Tosylazetidin-3-one, a key synthetic intermediate. Due to the limited availability of fully assigned public data for this specific compound, this report further includes experimental data for structurally related analogs to facilitate spectral interpretation and assignment. The presented data is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Predicted NMR Spectral Data for this compound

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including N-substituted azetidin-3-ones and compounds containing a tosyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-44.2 - 4.5Singlet-
H-Ar (ortho to SO₂)7.7 - 7.9Doublet8.0 - 8.5
H-Ar (meta to SO₂)7.3 - 7.5Doublet8.0 - 8.5
CH₃ (Tosyl)2.4 - 2.5Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-3)200 - 210
C-2, C-460 - 65
C-Ar (ipso-S)144 - 146
C-Ar (ipso-CH₃)132 - 134
C-Ar (ortho to SO₂)129 - 131
C-Ar (meta to SO₂)127 - 129
CH₃ (Tosyl)21 - 22

Comparative NMR Data of Structural Analogs

To support the predicted spectral assignments for this compound, NMR data for analogous compounds are provided below. These include 1-(diphenylmethyl)azetidin-3-one and N-Boc-azetidin-3-one, which share the core azetidin-3-one structure.

Table 3: ¹H and ¹³C NMR Spectral Data for Azetidin-3-one Analogs

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-(Diphenylmethyl)azetidin-3-one ¹HCH (diphenyl)4.59Singlet-
CH₂ (azetidine)4.01Singlet-
Ar-H7.19 - 7.50Multiplet-
N-Boc-azetidin-3-one ¹HCH₂ (azetidine)4.6 (approx.)Singlet-
C(CH₃)₃1.45Singlet-
¹³CC=O205.5--
C (Boc)156.4--
C(CH₃)₃80.6--
CH₂ (azetidine)67.2--
C(CH₃)₃28.3--

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for azetidinone compounds.

Sample Preparation:

  • Compound: Approximately 5-10 mg of the purified compound (e.g., this compound) is required.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents. The choice depends on the solubility of the analyte.

  • Procedure: The sample is dissolved in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is performed.

    • The spectral width is typically set to cover a range of 0-10 ppm.

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon environment.

    • The spectral width is typically set to 0-220 ppm.

    • A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualization of this compound

To aid in the assignment of NMR signals, the chemical structure of this compound with atom numbering is provided below.

G cluster_0 This compound C1 C C2 C 2 C1->C2 O O C1->O =O N N 1 C2->N H_azetidine_1 H C2->H_azetidine_1 H_azetidine_2 H C2->H_azetidine_2 C3 C 4 C3->C1 H_azetidine_3 H C3->H_azetidine_3 H_azetidine_4 H C3->H_azetidine_4 N->C3 S S N->S O1_S O S->O1_S =O O2_S O S->O2_S =O C_tosyl_1 C S->C_tosyl_1 C_tosyl_2 C C_tosyl_1->C_tosyl_2 C_tosyl_3 C C_tosyl_2->C_tosyl_3 H_ar_1 H C_tosyl_2->H_ar_1 C_tosyl_4 C C_tosyl_3->C_tosyl_4 H_ar_2 H C_tosyl_3->H_ar_2 C_tosyl_5 C C_tosyl_4->C_tosyl_5 C_methyl C C_tosyl_4->C_methyl C_tosyl_6 C C_tosyl_5->C_tosyl_6 H_ar_3 H C_tosyl_5->H_ar_3 C_tosyl_6->C_tosyl_1 H_ar_4 H C_tosyl_6->H_ar_4 H_methyl_1 H C_methyl->H_methyl_1 H_methyl_2 H C_methyl->H_methyl_2 H_methyl_3 H C_methyl->H_methyl_3

Caption: Chemical structure of this compound with atom numbering.

Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Tosylazetidin-3-one against known fragmentation behaviors of related chemical structures. Due to the absence of publicly available experimental mass spectra for this compound, this guide synthesizes information from established fragmentation principles of its constituent functional groups—a tosyl group, a cyclic amine, and a cyclic ketone—to propose a theoretical fragmentation pathway. This is then compared with the fragmentation of alternative N-substituted azetidinones and other cyclic ketones.

Predicted Fragmentation of this compound

The structure of this compound combines a strained four-membered ring with a bulky electron-withdrawing tosyl group and a ketone. Its fragmentation in EI-MS is expected to be influenced by all three components. The molecular ion (M+) would be at m/z 225.

Key Predicted Fragmentation Pathways:

  • Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides is the elimination of SO₂ (64 Da). This would lead to a fragment ion at m/z 161.

  • Cleavage of the Tosyl Group: The bond between the sulfonyl group and the azetidine nitrogen is likely to cleave, generating a tolyl radical and a charged azetidinone fragment, or a tosyl radical and a charged azetidine fragment. More likely is the formation of the stable tosyl cation (m/z 155) or a related tropylium-like ion (m/z 91) from the cleavage and rearrangement of the tosyl group.

  • Ring Cleavage of the Azetidinone Core: As a cyclic ketone, the azetidinone ring is susceptible to α-cleavage adjacent to the carbonyl group. This could lead to the loss of carbon monoxide (CO, 28 Da) or ethene (C₂H₄, 28 Da) from the ring, resulting in various fragment ions. A characteristic fragment for cyclic ketones is often observed at m/z 55, corresponding to the C₃H₃O⁺ ion after ring opening and subsequent cleavages.

  • Combined Fragmentation: A combination of these pathways is also highly probable. For instance, the initial loss of SO₂ could be followed by the fragmentation of the azetidinone ring.

The proposed primary fragmentation pathways for this compound are visualized in the following diagram:

M This compound (M+) m/z = 225 F1 [M - SO2]+ m/z = 161 M->F1 - SO2 F2 [Tolyl-SO2]+ m/z = 155 M->F2 - Azetidinone radical F4 [Azetidinone Ring Fragment] m/z = 70 M->F4 - Tosyl radical F3 [Tolyl]+ m/z = 91 F2->F3 - SO2 F5 [C3H3O]+ m/z = 55 F4->F5 - CH3N cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation A Sample Preparation B Mass Spectrometry Analysis (GC-MS or LC-MS) A->B C Data Acquisition (Mass Spectrum) B->C D Determine Molecular Ion (M+) C->D E Analyze Fragmentation Pattern D->E F Propose Putative Structures E->F G Compare with Reference Spectra F->G H Synthesize and Analyze Standard F->H I Final Structure Elucidation G->I H->I

X-ray Crystal Structure Analysis of 1-Tosylazetidin-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 23, 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 1-tosylazetidine derivatives. Due to the limited availability of public crystallographic data for 1-Tosylazetidin-3-one itself, this guide focuses on closely related 3-substituted 1-tosylazetidine compounds to offer insights into the structural landscape of this important chemical scaffold. The data presented herein is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are key structural motifs in numerous biologically active molecules. The tosyl-protected azetidine core, in particular, serves as a versatile building block in medicinal chemistry. The conformational rigidity of the azetidine ring, combined with the electronic properties of the tosyl group and various substituents at the 3-position, significantly influences the molecule's interaction with biological targets. X-ray crystal structure analysis provides precise information on bond lengths, bond angles, and three-dimensional conformation, which is invaluable for computational modeling and drug design.

Comparative Analysis of 1-Tosylazetidine Derivatives

Quantitative Crystallographic Data

The following table summarizes key crystallographic and geometric parameters for the two comparative compounds.

Parameter(3R)-1-Tosyl-3-(pyrrolidin-1-yl)azetidine1-Tosyl-3,3-dichloroazetidine
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/c
Unit Cell Dimensions
a (Å)8.954(2)10.123(3)
b (Å)6.213(1)11.456(4)
c (Å)13.012(3)10.587(3)
α (°)9090
β (°)99.87(2)108.54(2)
γ (°)9090
Volume (ų)713.4(3)1162.0(6)
Selected Bond Lengths (Å)
S-N(azetidine)1.635(3)1.642(2)
N-C(azetidine)1.485(5) - 1.492(5)1.478(3) - 1.481(3)
C-C(azetidine)1.536(6) - 1.541(6)1.548(4) - 1.551(4)
C(3)-SubstituentC-N = 1.468(5)C-Cl = 1.775(3), 1.781(3)
Selected Bond Angles (°)
C-N-C (in azetidine)88.9(3)89.2(2)
N-S-N (t-butyl)--
C-C-C (in azetidine)86.5(3)85.9(2)
Azetidine Ring Puckering (°)12.88.2

Data sourced from the Cambridge Structural Database (CSD).

Experimental Protocols

The following sections detail the general methodologies for the synthesis and X-ray crystal structure determination of 3-substituted 1-tosylazetidine derivatives.

General Synthesis of 3-Substituted 1-Tosylazetidines

The synthesis of 3-substituted 1-tosylazetidines typically starts from commercially available 1-benzhydrylazetidin-3-ol. A general synthetic route is as follows:

  • Tosylation: 1-Benzhydrylazetidin-3-ol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (DCM) or chloroform at room temperature to yield 1-benzhydryl-3-(tosyloxy)azetidine.

  • Deprotection: The benzhydryl protecting group is removed by hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to give 3-(tosyloxy)azetidine.

  • N-Tosylation: The secondary amine of the azetidine ring is then protected with a tosyl group by reacting with p-toluenesulfonyl chloride to afford 1-tosyl-3-(tosyloxy)azetidine.

  • Nucleophilic Substitution: The 3-tosyloxy group is a good leaving group and can be displaced by various nucleophiles to introduce the desired substituent at the 3-position. For example, reaction with a secondary amine like pyrrolidine would yield a 3-amino-substituted derivative, while reaction with a chloride source under appropriate conditions could lead to chloro-substituted azetidines.

X-ray Crystal Structure Determination

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Data Deposition: The final crystallographic data is deposited in a public database such as the Cambridge Structural Database (CSD).

Visualizations

Experimental Workflow for Structural Analysis

The following diagram illustrates a typical workflow from the synthesis of a 1-tosylazetidine derivative to its structural elucidation.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis s1 Starting Material (e.g., 1-Benzhydrylazetidin-3-ol) s2 Chemical Reactions (Tosylation, Deprotection, Substitution) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 c1 Compound Solution s3->c1 Dissolution c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 a1 Data Collection c3->a1 Mounting a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 a4 Structural Data a3->a4 structural_comparison cluster_core Common Scaffold cluster_derivatives 3-Substituted Derivatives cluster_properties Structural Impact core 1-Tosylazetidine Core deriv1 (3R)-1-Tosyl-3-(pyrrolidin-1-yl)azetidine core->deriv1 deriv2 1-Tosyl-3,3-dichloroazetidine core->deriv2 prop1 Increased Ring Puckering (12.8°) deriv1->prop1 prop3 Asymmetric Substitution deriv1->prop3 prop2 Reduced Ring Puckering (8.2°) deriv2->prop2 prop4 Symmetric Substitution (gem-dichloro) deriv2->prop4

A Comparative Guide to the Synthetic Efficiency of Routes to 1-Tosylazetidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Tosylazetidin-3-one is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route to this compound can save considerable time and resources. This guide provides a detailed comparison of the primary synthetic strategies to produce this compound, supported by experimental data and protocols.

Two principal routes for the synthesis of this compound have been established: the oxidation of the precursor 1-Tosylazetidin-3-ol, and a convergent synthesis starting from commercially available epichlorohydrin and p-toluenesulfonamide. The oxidation of 1-Tosylazetidin-3-ol is most commonly achieved using either a Swern oxidation or the Dess-Martin periodinane (DMP) oxidation. This guide will delve into the synthetic efficiency of these three approaches.

Comparison of Synthetic Efficiency

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency.

ParameterRoute 1: Swern OxidationRoute 2: Dess-Martin OxidationRoute 3: From Epichlorohydrin
Starting Material 1-Tosylazetidin-3-ol1-Tosylazetidin-3-olEpichlorohydrin, p-Toluenesulfonamide
Overall Yield High (typically >90%)High (typically >90%)Moderate to Good
Reaction Time 1-3 hours1-4 hoursMulti-step, longer overall time
Number of Steps 2 (from Epichlorohydrin)2 (from Epichlorohydrin)2
Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin PeriodinaneSodium hydride, Benzyltriethylammonium chloride
Reaction Temperature -78 °C to room temperatureRoom temperatureRoom temperature to 80 °C
Purification Aqueous workup, Column chromatographyAqueous workup, Column chromatographyExtraction, Column chromatography
Key Advantages High yields, readily available reagents.Mild conditions, high yields.Convergent, avoids pre-synthesis of the alcohol.
Key Disadvantages Requires low temperatures, malodorous byproduct.Expensive reagent, potential for explosive decomposition of impure reagent.Potentially lower overall yield, requires phase-transfer catalyst.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the compared synthetic routes, the following diagrams have been generated.

G Synthetic Routes to this compound cluster_0 Route 1 & 2: Oxidation of 1-Tosylazetidin-3-ol cluster_1 Route 3: Convergent Synthesis Epichlorohydrin Epichlorohydrin 1-Tosylazetidin-3-ol 1-Tosylazetidin-3-ol Epichlorohydrin->1-Tosylazetidin-3-ol p-Toluenesulfonamide p-Toluenesulfonamide p-Toluenesulfonamide->1-Tosylazetidin-3-ol Swern Oxidation Swern Oxidation 1-Tosylazetidin-3-ol->Swern Oxidation Dess-Martin Oxidation Dess-Martin Oxidation 1-Tosylazetidin-3-ol->Dess-Martin Oxidation 1-Tosylazetidin-3-one_ox This compound Swern Oxidation->1-Tosylazetidin-3-one_ox Dess-Martin Oxidation->1-Tosylazetidin-3-one_ox Epichlorohydrin_c Epichlorohydrin Cyclization Cyclization Epichlorohydrin_c->Cyclization p-Toluenesulfonamide_c p-Toluenesulfonamide p-Toluenesulfonamide_c->Cyclization 1-Tosylazetidin-3-one_c This compound Cyclization->1-Tosylazetidin-3-one_c

Caption: Comparative overview of synthetic strategies.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below to allow for replication and informed selection of the most suitable route.

Synthesis of the Precursor: 1-Tosylazetidin-3-ol

This protocol describes the synthesis of the common precursor for the oxidation routes.

Procedure: To a stirred solution of p-toluenesulfonamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which epichlorohydrin (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Tosylazetidin-3-ol.

Route 1: Swern Oxidation of 1-Tosylazetidin-3-ol

This protocol details the oxidation of 1-Tosylazetidin-3-ol to this compound using Swern oxidation conditions.[1]

Procedure: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. To this, a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 30 minutes. A solution of 1-Tosylazetidin-3-ol (1 equivalent) in DCM is then added dropwise, and the reaction is stirred for another 45 minutes at -78 °C. Triethylamine (5 equivalents) is subsequently added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Route 2: Dess-Martin Periodinane (DMP) Oxidation of 1-Tosylazetidin-3-ol

This protocol outlines the oxidation using the mild Dess-Martin periodinane reagent.[2][3]

Procedure: To a solution of 1-Tosylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature. The reaction mixture is stirred for 1-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Route 3: Convergent Synthesis from Epichlorohydrin and p-Toluenesulfonamide

This protocol describes a direct, one-pot synthesis of this compound from commercially available starting materials.

Procedure: To a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, a solution of p-toluenesulfonamide (1 equivalent) in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of epichlorohydrin (1.1 equivalents). The reaction is stirred at room temperature for 1 hour and then heated to 80 °C for 4-6 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then subjected to oxidation without isolation of the intermediate alcohol. The crude alcohol is dissolved in a suitable solvent (e.g., DCM), and an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern or DMP oxidation protocol is employed as described above to yield this compound after purification.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including scale, cost of reagents, available equipment, and sensitivity of other functional groups in the molecule.

  • Swern oxidation offers a high-yielding and cost-effective method, but the requirement for cryogenic temperatures and the production of a foul-smelling byproduct may be deterrents in some laboratory settings.[1]

  • Dess-Martin periodinane oxidation provides a mild and efficient alternative at room temperature, making it suitable for sensitive substrates.[2][3] However, the higher cost and potential instability of the reagent should be considered.

  • The convergent synthesis from epichlorohydrin presents an attractive alternative that avoids the pre-synthesis and isolation of the alcohol precursor. While potentially offering a more streamlined workflow, the overall yield may be lower than the two-step oxidation routes.

Ultimately, a careful evaluation of these factors will guide the researcher in selecting the most appropriate and efficient method for their specific synthetic needs.

References

Biological Activity of 1-Tosylazetidin-3-one Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

While the broader classes of heterocyclic compounds, including thiazolidinones, triazoles, and various sulfonamides, have been extensively studied for their diverse pharmacological effects, the specific contributions of the 1-Tosylazetidin-3-one framework to biological activity remain largely uncharacterized.

Given the absence of specific experimental data on the biological screening of this compound derivatives, this guide will outline a prospective framework for such a study. This includes hypothetical experimental workflows and the types of data that would be crucial for a comprehensive comparison, should such compounds be synthesized and tested in the future.

Prospective Experimental Workflow for Biological Screening

Should a library of novel compounds derived from this compound be synthesized, a systematic biological activity screening process would be essential to elucidate their therapeutic potential. A generalized workflow for such a screening is proposed below.

Prospective Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis & Lead Identification start This compound Derivatives Synthesis char Structural Characterization (NMR, MS, etc.) start->char primary Primary Screening (e.g., Antiproliferative, Antimicrobial Assays) char->primary secondary Secondary Screening (Dose-Response, Selectivity) primary->secondary tertiary Tertiary Screening (Mechanism of Action, In vivo models) secondary->tertiary analysis SAR Analysis & Data Compilation tertiary->analysis lead Lead Compound Identification analysis->lead

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Hypothetical Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of newly synthesized this compound derivatives, quantitative data should be summarized in structured tables. Below are templates for how such data could be presented for different types of biological screening.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDStructureCell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)
Derivative 1 [Structure]MCF-7[Value]Doxorubicin ([Value])
Derivative 2 [Structure]A549[Value]Cisplatin ([Value])
Derivative 3 [Structure]HeLa[Value]Paclitaxel ([Value])

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDStructureBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative 4 [Structure]S. aureus[Value]C. albicans[Value]
Derivative 5 [Structure]E. coli[Value]A. niger[Value]
Derivative 6 [Structure]P. aeruginosa[Value]C. neoformans[Value]

Table 3: Enzyme Inhibition Activity of this compound Derivatives

Compound IDStructureTarget EnzymeIC₅₀ (µM)Inhibition Type
Derivative 7 [Structure]COX-2[Value][e.g., Competitive]
Derivative 8 [Structure]Carbonic Anhydrase II[Value][e.g., Non-competitive]
Derivative 9 [Structure]α-Glucosidase[Value][e.g., Mixed]

Prospective Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols that could be adapted for the biological screening of this compound derivatives.

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Assay: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Data Analysis: The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathway Investigation

Should any of the derivatives show significant biological activity, further studies to elucidate the mechanism of action would be warranted. For instance, if a compound exhibits potent anticancer activity, its effect on key signaling pathways involved in cancer progression could be investigated.

Apoptosis_Signaling_Pathway compound This compound Derivative receptor Cell Surface Receptor compound->receptor Extrinsic Pathway mito Mitochondrion compound->mito Intrinsic Pathway caspase8 Caspase-8 receptor->caspase8 bid BID caspase8->bid caspase3 Caspase-3 caspase8->caspase3 tbid tBID bid->tbid bax_bak Bax/Bak tbid->bax_bak bax_bak->mito cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway (apoptosis) that could be investigated for anticancer derivatives.

References

Navigating the Reaction Pathways of 1-Tosylazetidin-3-one: A Computational Modeling Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of 1-Tosylazetidin-3-one and its reaction pathways is of significant interest in medicinal chemistry due to the prevalence of the β-lactam core in numerous antibiotics and other therapeutic agents. Computational modeling provides a powerful lens through which to investigate the intricate mechanisms, transition states, and potential products of this strained heterocyclic ketone. While direct and extensive computational studies exclusively on this compound are not widely available in the public domain as of late 2025, a comprehensive understanding can be built by examining theoretical and computational methodologies applied to structurally analogous N-sulfonylated azetidines and β-lactams.[1] This guide offers an objective comparison of computational approaches and presents supporting data from related systems to illuminate the likely reaction pathways of this compound.

Theoretical Approaches to Understanding Reactivity

The reactivity of this compound is governed by several factors, including the high ring strain of the four-membered azetidine ring and the influence of the electron-withdrawing N-tosyl group.[1] Computational chemistry provides essential tools to dissect these electronic and structural contributions.

Density Functional Theory (DFT) stands as a primary workhorse for investigating the reaction mechanisms of such compounds. DFT calculations are instrumental in locating transition states, calculating activation energies, and determining the thermodynamic favorability of various reaction pathways.[2][3] For N-sulfonylated imines, which are precursors to N-sulfonylated azetidines, DFT has been successfully employed to predict the degree of fragmentation and guide reaction optimization by analyzing the energy of the S–N σ* orbital of the triplet imine.[4]

Ab initio methods , while computationally more intensive, can offer higher accuracy for smaller systems or for benchmarking DFT results. An overview of theoretical studies on the cleavage of the β-lactam C-N bond highlights the use of both semiempirical and ab initio calculations, often in conjunction with continuum solvent models to simulate reaction conditions more realistically.[5]

Key Reaction Pathways and Computational Comparisons

The strained this compound can undergo several types of reactions, with computational modeling offering insights into the preferred pathways.

Ring-Opening Reactions

The inherent strain of the β-lactam ring makes it susceptible to nucleophilic attack and subsequent ring-opening. Theoretical studies on the hydrolysis of β-lactams have extensively used computational methods to investigate the energy barriers and the structure of tetrahedral intermediates.[5] The N-tosyl group, being a good leaving group and an electron-withdrawing group, is expected to influence the regioselectivity of the ring-opening.

Methodology Comparison for Ring-Opening Analysis:

Computational MethodStrengthsLimitationsRelevant Findings for Analogs
DFT (e.g., B3LYP, M06-2X) Good balance of accuracy and computational cost. Effective for locating transition states and intermediates.Functional-dependent accuracy. May require dispersion corrections for non-covalent interactions.Successfully modeled alkaline, acidic, and neutral hydrolysis of various β-lactams, identifying key intermediates and activation energies.[5]
Ab initio (e.g., MP2, CCSD(T)) High accuracy, considered the "gold standard" for small molecules.Computationally expensive, often limited to smaller model systems.Used for benchmarking DFT results and providing highly accurate energy profiles for fundamental ring-opening steps.
Semiempirical (e.g., AM1, PM3) Very fast, suitable for large systems and high-throughput screening.Lower accuracy compared to DFT and ab initio methods.Historically used for initial explorations of reaction landscapes before more accurate methods are applied.[5]
Cycloaddition Reactions

The carbonyl group in this compound can potentially participate in cycloaddition reactions. Furthermore, the strained ring system itself can react with various partners. DFT has been widely used to study the mechanism, regioselectivity, and stereoselectivity of [2+2] ketene-imine cycloadditions, a common method for synthesizing β-lactams.

A notable computational study on the aza Paternò–Büchi reaction of N-sulfamoyl fluoride imines with alkenes to form azetidines demonstrated the predictive power of DFT.[4] The calculations revealed that the reaction proceeds through a triplet diradical intermediate, and the energy of the S–N σ* orbital could predict the propensity for a competing fragmentation pathway.[4]

Quantitative Data from a DFT Study on a Related N-Sulfonyl Imine Reaction:

Reactant SystemComputational LevelCalculated Fragmentation Barrier (kcal/mol)Experimental Outcome
N-Sulfamoyl fluoride imine + IsobuteneDFT9.5High yield of azetidine
Other N-sulfonyl iminesDFT2.4 - 8.5Varying degrees of fragmentation
(Data adapted from a study on N-sulfamoyl fluoride imines, illustrating the utility of DFT in predicting reaction outcomes)[4]

Experimental Protocols for Validation

Computational predictions are most powerful when validated by experimental data. Key experimental techniques to probe the reaction pathways of this compound include:

  • Product Isolation and Characterization: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are used to identify the structure of reaction products.

  • Kinetic Studies: Monitoring reaction rates under different conditions (e.g., temperature, concentration, solvent) can provide experimental activation parameters that can be compared with calculated values.

  • Isotope Labeling Studies: Using isotopically labeled reactants can help elucidate reaction mechanisms by tracking the fate of specific atoms throughout the reaction.

  • In-situ Reaction Monitoring: Techniques like in-situ IR or NMR spectroscopy can be used to detect and characterize transient intermediates predicted by computational models.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual reaction pathways and workflows relevant to the computational study of this compound.

ring_opening reactant This compound + Nucleophile ts1 Transition State reactant->ts1 intermediate Tetrahedral Intermediate ts1->intermediate ts2 Transition State intermediate->ts2 product Ring-Opened Product ts2->product

Caption: Generalized pathway for nucleophilic ring-opening of this compound.

cycloaddition_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation reactant_model Reactant Geometries ts_search Transition State Search (DFT) reactant_model->ts_search energy_calc Energy Profile Calculation ts_search->energy_calc product_pred Product Prediction energy_calc->product_pred kinetics Kinetic Studies energy_calc->kinetics Comparison analysis Product Analysis (NMR, MS) product_pred->analysis Comparison synthesis Reaction Setup synthesis->analysis synthesis->kinetics

Caption: Integrated workflow for computational and experimental investigation of cycloaddition reactions.

Conclusion

While direct computational investigations on this compound are still an emerging area, the established methodologies for analogous N-sulfonylated and β-lactam systems provide a robust framework for future studies. DFT calculations, in particular, offer a powerful and accessible tool for predicting reaction pathways, understanding substituent effects, and guiding experimental design. The synergy between computational modeling and experimental validation will be crucial in fully elucidating the rich chemistry of this important heterocyclic scaffold and in harnessing its potential for the development of novel therapeutic agents.

References

Assessing the Novelty of 1-Tosylazetidin-3-one in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical development is built upon the discovery and utilization of novel molecular scaffolds. Azetidine derivatives, in particular, have garnered significant attention as versatile building blocks in medicinal chemistry. This guide provides a comprehensive assessment of the novelty of 1-Tosylazetidin-3-one in patent literature, offering a comparative analysis against viable alternatives and supported by experimental data. Our findings indicate that while this compound is a well-established and commercially available intermediate, its utility and the specific context of its application within a novel synthetic route or for a new therapeutic purpose can still hold patentable merit.

Understanding the Azetidin-3-one Core

The azetidin-3-one skeleton is a strained four-membered heterocyclic ring containing a nitrogen atom and a ketone functional group. This strained ring system imparts unique chemical reactivity, making it an attractive synthon for the synthesis of more complex, biologically active molecules. The nitrogen atom of the azetidine ring is typically protected during synthetic manipulations to prevent unwanted side reactions. The choice of this N-protecting group is a critical consideration, impacting the overall efficiency, stability, and scalability of a synthetic route.

The Role of the Tosyl Protecting Group

The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines due to its strong electron-withdrawing nature, which renders the nitrogen lone pair less nucleophilic. It is generally stable to a wide range of reaction conditions, including acidic and some oxidative environments. However, its removal often requires harsh reductive conditions, which can be a significant drawback in the synthesis of complex molecules with sensitive functional groups.

Novelty Assessment in Patent Literature

A thorough review of patent databases reveals that this compound, with CAS number 76543-27-6, is not a novel compound in itself. Its synthesis, primarily through the oxidation of the corresponding alcohol, 1-Tosylazetidin-3-ol, has been described in the scientific literature. Furthermore, the compound is commercially available from various chemical suppliers, indicating its status as a known chemical entity.

Patents mentioning this compound or its immediate precursors often do so in the context of its use as an intermediate in the synthesis of more complex, novel compounds. For instance, a patent might claim a new synthetic route to a pharmaceutically active ingredient where this compound is a key starting material. In such cases, the novelty lies not in the azetidinone itself, but in its specific application or the overall process. A derivative, (R)-2-phenyl-1-tosylazetidin-3-one, has also been mentioned in patent literature, further demonstrating that the core N-tosylated azetidinone structure is a recognized scaffold.

The key to assessing patentability related to this compound, therefore, shifts from the novelty of the compound itself to the inventiveness of its use or synthesis. An inventive step could involve:

  • A significantly improved and non-obvious method for its synthesis.

  • Its use as a key building block in the synthesis of a novel class of compounds with valuable properties.

  • The discovery of new and unexpected properties of this compound itself.

Comparative Analysis of N-Protecting Groups for Azetidin-3-one

To provide a practical guide for researchers, the following section compares the tosyl group with two other commonly used N-protecting groups for the azetidin-3-one core: the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.

Data Presentation: Comparison of N-Protecting Groups
Protecting GroupIntroduction MethodStabilityDeprotection ConditionsTypical YieldsAdvantagesDisadvantages
Tosyl (Ts) Reaction of azetidin-3-one with tosyl chloride in the presence of a base.High stability to acidic and many oxidative conditions.Harsh reductive conditions (e.g., Na/NH₃, H₂/Raney Ni, SmI₂).Good to excellent.High stability, crystalline derivatives.Harsh deprotection conditions can limit functional group tolerance.
Boc Reaction of azetidin-3-one with di-tert-butyl dicarbonate (Boc₂O).Stable to basic and hydrogenolysis conditions. Labile to strong acids.Acidic conditions (e.g., TFA, HCl in dioxane).Generally high.Mild deprotection, widely used in peptide synthesis.Acid lability can be a limitation in some synthetic routes.
Benzyl (Bn) Reaction of azetidin-3-one with benzyl bromide or chloride in the presence of a base.Stable to acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).Good to excellent.Orthogonal to many other protecting groups, mild deprotection.Catalyst poisoning can be an issue with sulfur-containing compounds.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of 1-Tosylazetidin-3-ol.

  • Protocol: To a solution of 1-Tosylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane or acetone at 0 °C, is added an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine). The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Synthesis of N-Boc-azetidin-3-one
  • Protocol: Azetidin-3-one hydrochloride (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent like dioxane. A base such as sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature for several hours. After completion, the product is extracted with an organic solvent and purified.

Synthesis of N-Benzyl-azetidin-3-one
  • Protocol: To a solution of azetidin-3-one hydrochloride (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, a base such as potassium carbonate or triethylamine is added. Benzyl bromide or benzyl chloride (1.1 equivalents) is then added, and the mixture is stirred, often with heating. After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.

Visualization of Synthetic Logic

The choice of a protecting group strategy is a critical decision point in a synthetic workflow. The following diagram illustrates the logical flow for selecting an appropriate N-protecting group for the azetidin-3-one core based on the planned subsequent reaction conditions.

Protecting_Group_Selection cluster_conditions Planned Subsequent Reactions cluster_choices Protecting Group Options start Start: Need to synthesize an Azetidin-3-one derivative protecting_group Choose N-Protecting Group start->protecting_group acidic Acidic Conditions? protecting_group->acidic Assess Stability basic Basic Conditions? protecting_group->basic reductive Reductive Conditions (Hydrogenolysis)? protecting_group->reductive tosyl Use Tosyl (Ts) acidic->tosyl Yes (Tosyl is stable) boc Use Boc acidic->boc No (Boc is labile) benzyl Use Benzyl (Bn) acidic->benzyl Yes (Benzyl is stable) basic->tosyl Yes (Tosyl is stable) basic->boc Yes (Boc is stable) basic->benzyl Yes (Benzyl is stable) reductive->tosyl Consider carefully (Tosyl can be cleaved) reductive->boc Yes (Boc is stable) reductive->benzyl No (Benzyl is cleaved) deprotection Final Deprotection Strategy tosyl->deprotection boc->deprotection benzyl->deprotection end Synthesized Derivative deprotection->end

Decision workflow for N-protecting group selection.

Conclusion

Safety Operating Guide

Prudent Disposal of 1-Tosylazetidin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety Considerations & Hazard Data

Due to the absence of a specific Safety Data Sheet (SDS) for 1-Tosylazetidin-3-one, it must be handled as a hazardous substance of unknown toxicity. The azetidine ring is strained, and tosyl groups can be reactive. Therefore, it is crucial to handle this compound with the highest degree of care.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Splash-proof safety goggles and a face shield

  • A properly fitted laboratory coat

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary:

PropertyData
Molecular Formula C₁₀H₁₁NO₃S
Molecular Weight 225.26 g/mol
Physical State Solid
Storage Temperature -20°C
Flash Point Data not available
Toxicity Data (LD50) Data not available
Hazard Class Treat as hazardous waste
Incompatibilities Strong acids, bases, and oxidizing agents

II. Step-by-Step Disposal Protocol

Unused or waste this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Container Selection:

    • Choose a waste container that is in good condition, leak-proof, and chemically compatible with this compound (e.g., a high-density polyethylene or glass container).

    • The container must have a secure, screw-on cap.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An indication of the potential hazards (e.g., "Irritant," "Handle with Caution - Toxicity Unknown").

      • The date when the first waste was added to the container.

  • Waste Accumulation:

    • Carefully transfer the waste this compound (solid) or solutions containing the compound into the labeled hazardous waste container.

    • For contaminated labware (e.g., pipette tips, weighing boats), place them in a designated, sealed bag or container also labeled as hazardous waste.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).

    • Ensure the SAA is away from incompatible materials, such as strong acids, bases, and oxidizing agents.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[2]

    • After triple-rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash.

  • Requesting Disposal:

    • Once the waste container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

III. Spill and Emergency Procedures

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

IV. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select & Label Hazardous Waste Container PPE->Container Collect_Solid Transfer Waste Solid/ Contaminated Materials Container->Collect_Solid Seal Securely Seal Container Collect_Solid->Seal Collect_Rinsate Collect Triple-Rinse Solvent as Waste Collect_Rinsate->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Schedule Schedule Pickup with EHS/Licensed Contractor Store->Schedule Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain & Collect Spill Evacuate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Decontaminate->Seal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tosylazetidin-3-one
Reactant of Route 2
Reactant of Route 2
1-Tosylazetidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.